Product packaging for 3-Phenylpropyl cinnamate(Cat. No.:CAS No. 122-68-9)

3-Phenylpropyl cinnamate

Cat. No.: B086016
CAS No.: 122-68-9
M. Wt: 266.3 g/mol
InChI Key: LYRAHIUDQRJGGZ-UHFFFAOYSA-N
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Description

3-Phenylpropyl Cinnamate is an organic ester compound with the molecular formula C18H18O2 and a molecular weight of 266.33 . It is also known by its synonyms, phenylpropyl cinnamate and this compound . As a member of the cinnamate ester family, this compound is of significant interest in research, particularly in the field of fragrance and flavor science. Esters like this are frequently investigated for their aromatic properties, which often include sweet, balsamic, and amber notes, making them valuable for studies in perfume formulation and sensory science . While specific biological data for this compound is limited, related cinnamate esters, such as Methyl Cinnamate, have been documented to possess notable research value due to their antimicrobial and tyrosinase inhibitor activities, suggesting a broader potential for this chemical class in biochemical research . This compound is listed as a human metabolite, indicating its relevance in metabolic studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct a thorough literature review prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O2 B086016 3-Phenylpropyl cinnamate CAS No. 122-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAHIUDQRJGGZ-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, rosy balsamic delicately fruity odour
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

300.00 to 301.00 °C. @ 0.00 mm Hg
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.074-1.080
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

290311-72-7, 122-68-9
Record name 3-Phenylpropyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290311727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-phenylpropyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Q8B0FS94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Phenylpropyl cinnamate natural occurrence and sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Phenylpropyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, a significant aromatic compound. The document details its presence in various natural resins and outlines the general methodologies for its extraction and analysis.

Introduction to this compound

This compound is an ester of 3-phenylpropanol and cinnamic acid, belonging to the class of cinnamic acid esters. It is a viscous, colorless to pale yellow liquid with a characteristic sweet, balsamic, and floral-fruity odor.[1] Due to its pleasant aroma and fixative properties, it finds applications in the fragrance and flavor industries.[2] Its chemical structure and properties make it a subject of interest for researchers in natural product chemistry and drug development.

Natural Occurrence and Sources

This compound has been reported to occur in a variety of natural balsamic resins. The primary sources identified in the literature are from the Styracaceae and Burseraceae plant families, as well as in Peru balsam.

The primary documented natural sources of this compound include:

  • Styrax Resins (Storax) : This compound is a known constituent of styrax balsam, obtained from trees of the genus Styrax. Specifically, it has been identified in:

    • Oriental Storax : Derived from Liquidambar orientalis.

    • American Storax : Obtained from Liquidambar styraciflua, native to Honduras. One source explicitly lists 3-phenyl propyl cinnamate as a component of the resinoid extracted from this species with ethyl alcohol.[3]

    • Styrax officinalis : A study has identified 3-phenylpropanyl cinnamate in the ethanolic extracts of the fruit of this species.[4]

  • Benzoin Resin : this compound is found in Sumatra benzoin, a resin obtained from Styrax benzoin and related species.[5][6]

  • Peru Balsam : This balsamic resin, sourced from the tree Myroxylon pereirae, is another reported natural source of this compound.[5][7][8]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of this compound in its natural sources. While the chemical composition of many of these resins has been studied, the focus has often been on the major components like benzoic acid, cinnamic acid, and their benzyl esters. The precise percentage or concentration range of this compound within these complex natural mixtures remains largely unquantified in the available research.

Experimental Protocols for Extraction and Analysis

General Extraction Methodology

A common approach for extracting aromatic compounds from resins like Styrax and Benzoin is solvent extraction.

Protocol: Maceration Extraction of Cinnamic Acid Derivatives from Styrax Resin

This protocol is adapted from a method for extracting cinnamic acid and cinnamyl cinnamate from Styrax paralleoneurum and can be a starting point for the isolation of this compound.

  • Sample Preparation : Grind the dried resin to a fine powder to increase the surface area for extraction.

  • Maceration :

    • Suspend the powdered resin in ethanol.

    • Agitate the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the dissolution of the target compounds.

  • Filtration : Separate the ethanolic extract from the solid resin residue by filtration.

  • Concentration : Evaporate the ethanol from the filtrate under reduced pressure to obtain a concentrated crude extract.

  • Further Purification (Optional) : The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate specific compounds.

Analytical Methods for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most powerful and commonly used techniques for the analysis of the chemical constituents of natural resins.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation : The crude extract is typically dissolved in a suitable solvent (e.g., methanol, dichloromethane) and may require derivatization to improve the volatility of certain components.

  • GC Separation : The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature program is optimized to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection : As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification : For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. By comparing the peak area of the compound in the sample to the calibration curve, its concentration can be determined.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

  • Sample Preparation : The extract is dissolved in the mobile phase and filtered to remove any particulate matter.

  • HPLC Separation : The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program using a mixture of solvents (e.g., acetonitrile and water with a small amount of acid like trifluoroacetic acid) is often employed to achieve good separation of the complex mixture.

  • Detection : A photodiode array (PDA) detector is commonly used to monitor the eluting compounds at multiple wavelengths, which can aid in their identification. Other detectors like a mass spectrometer (LC-MS) can provide more definitive structural information.

  • Quantification : Similar to GC-MS, quantification is performed by creating a calibration curve with a pure standard of this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the extraction and analysis of this compound from a natural source and the logical relationship of its natural occurrences.

experimental_workflow start Plant Material (e.g., Styrax Resin) extraction Solvent Extraction (e.g., Ethanol Maceration) start->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Balsamic Extract concentration->crude_extract analysis Chromatographic Analysis crude_extract->analysis gcms GC-MS Analysis analysis->gcms Volatile Components hplc HPLC-PDA Analysis analysis->hplc Non-Volatile Components identification Compound Identification (Spectral Library Matching) gcms->identification hplc->identification quantification Quantification (Using Certified Standard) identification->quantification result This compound Concentration Data quantification->result

Caption: Generalized workflow for the extraction and analysis of this compound.

natural_sources compound This compound styracaceae Styracaceae Family styrax Styrax Resins (Storax) styracaceae->styrax benzoin Benzoin Resin styracaceae->benzoin burseraceae Burseraceae Family (Peru Balsam) peru_balsam Myroxylon pereirae burseraceae->peru_balsam styrax->compound found in benzoin->compound found in peru_balsam->compound found in

Caption: Natural sources of this compound.

References

In-Depth Technical Guide to 3-Phenylpropyl Cinnamate (CAS 122-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-phenylpropyl cinnamate (CAS No. 122-68-9), a cinnamate ester widely used in the fragrance and flavor industries. This document outlines its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and metabolic fate.

Core Characterization

This compound is a colorless to pale yellow, slightly viscous liquid with a characteristic sweet, balsamic, and floral-fruity odor.[1][2] It is a member of the cinnamyl phenylpropyl structural group of fragrance ingredients.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a baseline for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 122-68-9[4]
Molecular Formula C₁₈H₁₈O₂[4]
Molecular Weight 266.33 g/mol [5]
Appearance Colorless to pale yellow, slightly viscous liquid[1][2]
Odor Sweet, heavy, floral-fruity with a balsamic note
Boiling Point 300 - 301 °C[6]
Density 1.074 - 1.080 g/cm³[1]
Refractive Index (n20/D) 1.575 - 1.595[6]
Solubility Insoluble in water; soluble in alcohol and oils
Flash Point > 93 °C (> 200 °F)[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic MethodKey Data PointsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Top m/z peaks: 118, 117, 103[1]
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectra available from various databases.[1]
Infrared (IR) Spectroscopy Spectra available from various databases.[1]

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound can be synthesized via the Fischer-Speier esterification of trans-cinnamic acid with 3-phenylpropanol, using a strong acid catalyst.[2][8]

Materials:

  • trans-Cinnamic acid

  • 3-Phenylpropanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)[9]

  • Methanol (or another suitable solvent)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of 3-phenylpropanol. A solvent such as toluene can also be used.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of fragrance compounds like this compound in complex mixtures.[11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C (hold for 15 min).[12]

  • Carrier Gas: Helium

  • Flow Rate: Constant flow or pressure.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Mode: Full scan

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., ethanol or diethyl ether) to an appropriate concentration.

  • An internal standard can be added for quantitative analysis.

Biological Activity and Metabolism

While this compound itself has not been extensively studied for specific signaling pathway interactions, it is known that cinnamic acid and its derivatives can participate in various biological activities.[3] Of particular note is the metabolic fate of this compound. As a xenobiotic, this compound is expected to undergo biotransformation to facilitate its excretion.[13][14]

Metabolic Pathway: Hydrolysis and Beta-Oxidation

It is anticipated that this compound is first hydrolyzed to cinnamic acid and 3-phenylpropanol. Subsequently, the 3-phenylpropanol moiety can be oxidized to 3-phenylpropionic acid, which then enters the beta-oxidation pathway, similar to fatty acids.[3][15] This metabolic process shortens the acyl side chain.

metabolic_pathway cluster_hydrolysis Phase I: Hydrolysis cluster_oxidation1 Phase I: Oxidation cluster_beta_oxidation Phase I: Beta-Oxidation cluster_conjugation Phase II: Conjugation & Excretion ppc This compound hydrolysis Esterase ppc->hydrolysis ca Cinnamic Acid hydrolysis->ca ppp 3-Phenylpropanol hydrolysis->ppp excretion Excretion ca->excretion Conjugation & Excretion adh Alcohol/Aldehyde Dehydrogenase ppp->adh ppa 3-Phenylpropionic Acid ppa_coa 3-Phenylpropionyl-CoA ppa->ppa_coa Acyl-CoA Synthetase adh->ppa dehydrogenation1 Acyl-CoA Dehydrogenase ppa_coa->dehydrogenation1 enoyl_coa Cinnamoyl-CoA dehydrogenation1->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxy-3-phenyl- propionyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa 3-Keto-3-phenyl- propionyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa benzoyl_coa Benzoyl-CoA thiolysis->benzoyl_coa benzoic_acid Benzoic Acid benzoyl_coa->benzoic_acid conjugation Conjugation (e.g., with Glycine) benzoic_acid->conjugation conjugation->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression of steps.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Cinnamic Acid + 3-Phenylpropanol esterification Fischer Esterification (Acid Catalyst, Heat) reactants->esterification crude_product Crude 3-Phenylpropyl Cinnamate esterification->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure 3-Phenylpropyl Cinnamate column_chromatography->pure_product gc_ms GC-MS Analysis pure_product->gc_ms nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir

Caption: General workflow for the synthesis and characterization of this compound.

References

3-Phenylpropyl cinnamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental physicochemical properties of 3-Phenylpropyl cinnamate, a compound relevant to researchers and professionals in drug development and chemical sciences.

Core Molecular Information

This compound is an ester known for its use as a flavoring and fragrance agent.[1][2] Its fundamental molecular attributes are summarized below.

PropertyValue
Molecular FormulaC₁₈H₁₈O₂[1][2][3][4][5]
Molecular Weight266.3 g/mol [1][4] (266.34 g/mol )[5]
IUPAC Name3-phenylpropyl (2E)-3-phenylprop-2-enoate[1]
CAS Registry Number122-68-9[4][5]

Note: Due to the nature of the requested information, which pertains to the fundamental and static properties of a chemical compound, there are no associated signaling pathways, experimental workflows, or logical relationships to visualize. Therefore, the generation of a Graphviz diagram is not applicable to this specific topic.

References

The Solubility Profile of 3-Phenylpropyl Cinnamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenylpropyl cinnamate, a compound of interest in the pharmaceutical and fragrance industries.[1] Understanding its solubility in various organic solvents is critical for formulation development, purification processes, and analytical method development. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these experiments.

Quantitative Solubility Data

The solubility of this compound has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at 25°C.

SolventSolubility (g/L)
Dichloromethane1386.75
1,2-Dichloroethane1094.0
Chloroform953.8
Transcutol863.64
Dimethyl Sulfoxide (DMSO)636.23
N,N-Dimethylacetamide (DMAc)607.43
Tetrahydrofuran (THF)528.07
N,N-Dimethylformamide (DMF)475.58
1,4-Dioxane295.24
Acetone282.9
Cyclohexanone278.89
N-Methyl-2-pyrrolidone (NMP)273.85
Ethyl Acetate257.08
2-Butanone251.89
Methyl Acetate221.95
2-Methoxyethanol165.93
Acetonitrile162.38
n-Propyl Acetate146.74
Toluene136.94
n-Butyl Acetate132.07
Isopropyl Acetate131.9
2-Ethoxyethanol128.05
Methyl Isobutyl Ketone (MIBK)108.96
Acetic Acid103.23
Ethyl Formate96.95
Isobutyl Acetate85.82
Ethanol73.86
Ethylbenzene60.17
n-Propanol54.79
n-Pentyl Acetate54.4
n-Butanol45.07
n-Pentanol44.04
Isopentanol42.56
n-Hexanol38.24
sec-Butanol37.19
Tetrachloromethane35.1
Isobutanol30.1
Isopropanol27.58
Propylene Glycol26.41
n-Heptanol17.39
Ethylene Glycol15.18
n-Octanol13.34
Cyclohexane4.86
n-Hexane3.82
n-Heptane3.53
Water0.00053 - 0.9383 mg/L

Experimental Protocols for Solubility Determination

Isothermal Shake-Flask Method

This is a common and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or flask.

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., at 25°C ± 0.1°C).

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any suspended solid particles.

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1 and 2).

  • Aliquot Withdrawal and Weighing: A known volume of the clear, filtered supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not cause degradation of the solute).

  • Final Weighing: The container with the dried residue (this compound) is weighed again.

  • Calculation: The mass of the dissolved solid is calculated by subtracting the initial weight of the container from the final weight. The solubility is then determined by dividing the mass of the residue by the volume of the aliquot taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess 3-Phenylpropyl cinnamate C Combine in a sealed vessel A->C B Measure known volume of organic solvent B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D Shake/Stir E Allow solid to settle D->E Cease Agitation F Withdraw supernatant E->F G Filter supernatant (e.g., 0.45 µm PTFE filter) F->G H Analyze filtrate using HPLC or GC G->H I Calculate concentration H->I J Report solubility (g/L or mol/L) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, it belongs to the cinnamate class of compounds. Cinnamates and related polyphenols have been reported to interact with various biological signaling pathways. For instance, some cinnamon-derived compounds have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are involved in inflammation and cellular growth processes. It is plausible that this compound, after potential metabolic transformation to cinnamic acid, could participate in similar pathways.[2] However, further research is required to elucidate the specific biological activities and signaling interactions of this compound itself.

The diagram below illustrates a generalized representation of how a cinnamate compound might influence these pathways.

Signaling_Pathway cluster_pathway Generalized Cinnamate Signaling Influence cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Cinnamate Cinnamate Compound (e.g., this compound metabolite) MAPKKK MAPKKK Cinnamate->MAPKKK Modulates IKK IKK Cinnamate->IKK Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK CellularResponse Cellular Response (e.g., Inflammation, Growth) MAPK->CellularResponse IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->CellularResponse

Caption: Potential influence of cinnamate compounds on MAPK and NF-κB signaling pathways.

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The comprehensive solubility data presented herein will aid in the rational selection of solvents for various applications in drug development and other scientific research. The detailed experimental protocols offer a solid foundation for accurately determining the solubility of this compound, and the workflow diagram provides a clear visual guide for these procedures. While the specific biological signaling pathways of this compound require further investigation, its classification as a cinnamate suggests potential interactions with key cellular pathways, warranting future studies in this area.

References

The Biological Activity of 3-Phenylpropyl Cinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Cinnamate Ester with Potential Pharmacological Significance

Abstract

3-Phenylpropyl cinnamate, a cinnamic acid ester, is a molecule of interest primarily recognized for its application in the fragrance, flavor, and cosmetic industries. While its use in skincare is associated with antioxidant properties, a comprehensive understanding of its specific biological activities and mechanisms of action from a pharmacological perspective remains largely uncharted. This technical guide synthesizes the available information on this compound and related cinnamic acid derivatives to provide a framework for researchers and drug development professionals. It delves into the potential antioxidant and anti-inflammatory activities, discusses relevant signaling pathways, and provides detailed experimental protocols for future investigations. The current body of scientific literature indicates a significant research gap concerning the specific pharmacological effects of this compound, presenting a compelling opportunity for novel discoveries in drug development.

Introduction

This compound (C₁₈H₁₈O₂) is an organic compound belonging to the class of cinnamic acid esters.[1] It is found naturally in sources such as Oriental and American storax, Peru balsam, and Sumatra benzoin.[2] Its primary commercial applications are as a fragrance and flavoring agent, valued for its sweet, balsamic, and fruity aroma.[2][3] In the cosmetic industry, it is incorporated into skincare products for its purported antioxidant benefits, which help protect the skin from free radical and UV damage.[4]

Despite its widespread use in consumer products, there is a notable scarcity of in-depth pharmacological studies specifically investigating the biological activity of this compound. Much of the available safety and toxicological data has been generated in the context of its use as a fragrance ingredient.[5][6] This guide, therefore, aims to bridge this knowledge gap by extrapolating from the known biological activities of the broader class of cinnamic acid derivatives and phenylpropanoids to propose potential therapeutic applications and guide future research.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound may possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Cinnamic acid and its derivatives are well-documented as potent antioxidants.[7] Their antioxidant capacity is primarily attributed to the phenylpropanoid structure, which can effectively scavenge free radicals.[7] The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.[7] While this compound itself lacks a free hydroxyl group on the cinnamic acid moiety, it may still exhibit antioxidant effects through other mechanisms or following metabolic hydrolysis to cinnamic acid and 3-phenylpropanol.

Anti-inflammatory Activity

Phenylpropanoids found in essential oils have demonstrated significant anti-inflammatory properties.[3] Cinnamic acid and its derivatives have been shown to modulate key inflammatory pathways.[8] For instance, some derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the NF-κB signaling pathway.[3][8] It is plausible that this compound could exert similar anti-inflammatory effects.

Quantitative Data on Biological Activity

A thorough review of the scientific literature reveals a lack of specific quantitative data on the biological activity of this compound. To facilitate future research and provide a comparative baseline, the following table summarizes typical quantitative data for related cinnamic acid derivatives.

Compound ClassAssayTarget/RadicalIC₅₀ / ActivityReference
Cinnamic Acid DerivativesDPPH Radical ScavengingDPPH RadicalVaries (µg/mL to mM range)[9]
Cinnamic Acid DerivativesTyrosinase InhibitionMushroom TyrosinaseVaries (µM to mM range)[10]
Cinnamic Acid DerivativesCyclooxygenase (COX) InhibitionCOX-1, COX-2Varies (µM range)[11]
Cinnamic Acid Derivatives5-Lipoxygenase (5-LOX) Inhibition5-LipoxygenaseVaries (nM to µM range)[7]

Note: The IC₅₀ values for cinnamic acid derivatives are highly dependent on the specific structure (e.g., presence and position of hydroxyl groups) and the experimental conditions.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through the modulation of specific signaling pathways. The following pathways are key targets for this class of compounds and represent potential mechanisms for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Several cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Activates Cinnamate This compound (Potential Inhibition) Cinnamate->IKK ?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[13] The three main MAPK cascades are the ERK, JNK, and p38 pathways.[14] Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders.[13] Natural products, including flavonoids and other phenylpropanoids, have been shown to modulate MAPK signaling.[15]

MAPK_Pathway Extracellular Extracellular Signals (Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->Response Cinnamate This compound (Potential Modulation) Cinnamate->MAPKKK ?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate the investigation of the biological activity of this compound, this section provides detailed protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[16]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the positive control.

  • Assay:

    • In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • For the blank, add methanol instead of the test compound.

    • For the control, add the test compound dilution and methanol instead of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow Prep Prepare Reagents: - this compound dilutions - DPPH solution - Positive Control Mix Mix in 96-well plate: Test compound + DPPH Prep->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.[17]

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing the test compound (at various concentrations), albumin solution (e.g., 1% w/v), and PBS.

    • Prepare a control group without the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value is determined from the dose-response curve.

Protein_Denaturation_Workflow Prep Prepare Reaction Mixture: - Albumin - PBS - Test Compound Incubate37 Incubate at 37°C (20 min) Prep->Incubate37 Heat Heat at 70°C (5 min to denature) Incubate37->Heat Cool Cool to RT Heat->Cool Measure Measure Absorbance (660 nm) Cool->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the protein denaturation inhibition assay.

Conclusion and Future Directions

This compound is a compound with established applications in the cosmetic and fragrance industries, with preliminary evidence suggesting antioxidant properties. However, a significant gap exists in the scientific literature regarding its specific pharmacological activities, mechanisms of action, and potential therapeutic applications. Based on the known properties of related cinnamic acid derivatives, it is hypothesized that this compound may possess both antioxidant and anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Quantitative evaluation of the antioxidant and anti-inflammatory activities of this compound using the standardized in vitro assays detailed in this guide.

  • Investigation into its mechanism of action , including its effects on key inflammatory enzymes like cyclooxygenases and lipoxygenases, and its ability to modulate the NF-κB and MAPK signaling pathways.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

A thorough investigation into the biological activities of this compound holds the potential to uncover novel therapeutic applications for this readily available compound, thereby transforming it from a simple fragrance ingredient to a valuable lead in drug discovery.

References

Toxicological Profile of 3-Phenylpropyl Cinnamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate (CAS No. 122-68-9) is a fragrance ingredient used in various consumer products. As a member of the cinnamyl phenylpropyl structural group, it is characterized by an aryl-substituted primary alcohol/ester. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from available scientific literature and regulatory assessments. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₈O₂[1]
Molecular Weight 266.34 g/mol [1]
Appearance Colorless, slightly viscous liquid[2]
Odor Sweet, heavy, floral-fruity with a balsamic note[2]
Boiling Point 370.02 °C (EPI Suite v4.11)[1]
Flash Point >93 °C (>200 °F; closed cup)[1]
Solubility Insoluble in water; soluble in alcohol and oils[2][3]

Toxicological Data Summary

The toxicological evaluation of this compound has been conducted for several endpoints. In some cases, data from read-across analogs, such as phenethyl cinnamate and benzyl cinnamate, have been used to assess its safety.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg[2][4]
LD₅₀RabbitDermal> 5000 mg/kg[4]
Skin Sensitization
Study TypeSpeciesResultReference
Human Repeat Insult Patch Test (HRIPT)HumanNot a sensitizer at 4% in petrolatum[4]
Genotoxicity
AssaySystemMetabolic ActivationResultReference
BlueScreen AssayHuman cellsWith and withoutNegative for genotoxicity, Positive for cytotoxicity[1]
Read-across from Phenethyl CinnamateIn vitro micronucleus testNot specifiedNon-clastogenic[1]
Repeated Dose and Reproductive Toxicity

The assessment for repeated dose and reproductive toxicity of this compound is based on data from a read-across analog, benzyl cinnamate.

EndpointRead-across AnalogNOAELMargin of Exposure (MOE)ConclusionReference
Repeated Dose ToxicityBenzyl Cinnamate200 mg/kg/day (derived)> 100Adequate at current use levels[1]
Reproductive ToxicityBenzyl CinnamateNot specified> 100Adequate at current use levels[1]

Experimental Protocols

Acute Oral Toxicity (LD₅₀)

While a specific study protocol for this compound is not detailed in the available literature, a typical study would follow a guideline such as the now-deleted OECD Guideline 401.

  • Test Species: Rat.

  • Administration: A single oral dose of the test substance is administered to a group of animals. In the case of the reported >5000 mg/kg value, a limit test was likely performed where one group of 10 animals received a single dose of 5000 mg/kg.

  • Vehicle: The vehicle for administration is not specified but would typically be an inert substance like corn oil.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days. Body weight is recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans.

  • Study Population: A panel of human volunteers.

  • Induction Phase: A patch containing the test material (e.g., 4% this compound in petrolatum) is applied to the skin of the upper back for 24 hours. This is repeated nine times over a three-week period at the same site.

  • Rest Period: A two-week non-treatment period follows the induction phase.

  • Challenge Phase: A challenge patch with the test material is applied to a naive skin site for 24 hours.

  • Evaluation: The challenge site is scored for any skin reactions (erythema, edema) at 24 and 48 hours after patch removal.

Genotoxicity: BlueScreen Assay

The BlueScreen assay is a human cell-based assay that measures both genotoxicity and cytotoxicity.

  • Cell Line: A human-derived cell line engineered to respond to genotoxic agents.

  • Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

  • Exposure: Cells are exposed to a range of concentrations of the test substance.

  • Endpoints:

    • Genotoxicity: Measured by the induction of a reporter gene (e.g., luciferase) in response to DNA damage.

    • Cytotoxicity: Assessed by measuring the relative cell density after exposure.

  • Controls: Appropriate negative (vehicle) and positive controls are run concurrently.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

This compound is expected to undergo hydrolysis to its constituent alcohol and acid, followed by further metabolism. 3-Phenyl-1-propyl derivatives are known to participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives[5].

Metabolic_Pathway PPC This compound Hydrolysis Esterase (Hydrolysis) PPC->Hydrolysis PPA 3-Phenylpropanol Hydrolysis->PPA CA Cinnamic Acid Hydrolysis->CA BetaOxidation Beta-Oxidation CA->BetaOxidation BenzoicAcid Benzoic Acid BetaOxidation->BenzoicAcid Conjugation Conjugation (Glycine, Glucuronide) BenzoicAcid->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway for this compound.

General Experimental Workflow for Toxicological Assessment

The toxicological assessment of a chemical like this compound typically follows a structured workflow, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR QSAR Modeling (e.g., DEREK Nexus) Genotoxicity Genotoxicity Assays (e.g., BlueScreen, Ames Test) QSAR->Genotoxicity HazardID Hazard Identification QSAR->HazardID ReadAcross Read-Across Analysis RepeatedDose Repeated Dose Toxicity ReadAcross->RepeatedDose ReadAcross->HazardID AcuteTox Acute Toxicity (Oral, Dermal) Genotoxicity->AcuteTox Genotoxicity->HazardID SkinCorrosion Skin Corrosion/Irritation SkinSens Skin Sensitization (e.g., HRIPT) SkinCorrosion->SkinSens SkinCorrosion->HazardID AcuteTox->RepeatedDose AcuteTox->HazardID SkinSens->HazardID ReproTox Reproductive/Developmental Toxicity RepeatedDose->ReproTox RepeatedDose->HazardID ReproTox->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: General workflow for toxicological assessment.

Conclusion

Based on the available data, this compound exhibits low acute toxicity via oral and dermal routes. It is not considered a skin sensitizer under the tested conditions. Genotoxicity assays have shown negative results for mutagenicity. The assessments for repeated dose and reproductive toxicity, based on a read-across approach, indicate no significant concerns at current exposure levels. The expected metabolic pathway involves hydrolysis followed by beta-oxidation, a common route for related substances. This technical guide summarizes the key toxicological information on this compound to support its safe use in consumer products. Further research could provide more detailed insights into its long-term effects and confirm the findings from read-across studies.

References

3-Phenylpropyl Cinnamate: An In-Depth Technical Guide to its Metabolism and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropyl cinnamate, a widely used fragrance and flavoring agent, is a cinnamic acid ester with a chemical structure suggesting susceptibility to extensive metabolism in biological systems. Understanding its metabolic fate is crucial for assessing its safety and potential interactions in pharmaceutical and consumer product applications. This technical guide provides a comprehensive overview of the predicted metabolism and degradation pathways of this compound. Drawing upon established biochemical principles and data from structurally related compounds, this document outlines the primary enzymatic reactions involved, the expected metabolites, and generalized experimental protocols for their investigation. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a robust framework for researchers initiating studies on its biotransformation.

Introduction

This compound is an aromatic compound valued for its sweet, balsamic, and fruity aroma. It belongs to the class of cinnamic acid esters and is utilized in a variety of consumer products, including perfumes, cosmetics, and food. Given its potential for human exposure, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. The metabolic pathways of a compound dictate its biological half-life, potential for bioaccumulation, and the nature of its metabolites, which may exhibit their

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate is an ester that finds applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This document provides detailed protocols for the synthesis of this compound from 3-phenyl-1-propanol and cinnamic acid using three distinct and widely utilized methods: Fischer-Speier Esterification, Steglich Esterification, and Yamaguchi Esterification. These methods offer different advantages concerning reaction conditions, yields, and substrate scope. The selection of a particular method may be guided by the scale of the synthesis, the desired purity of the product, and the available reagents and equipment.

Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative parameters for the three described synthesis methods for this compound. The data represents typical experimental conditions and expected outcomes based on general principles of these reactions and literature precedents for similar esters.

ParameterFischer-Speier EsterificationSteglich EsterificationYamaguchi Esterification
Catalyst/Reagent Sulfuric Acid (H₂SO₄)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP)
Solvent Toluene (or excess 3-phenyl-1-propanol)Dichloromethane (DCM) or Acetonitrile (greener alternative)Toluene or Tetrahydrofuran (THF)
Temperature Reflux (approx. 110 °C)Room Temperature to 45 °CRoom Temperature
Reaction Time 4-8 hours2-4 hours1-3 hours
Typical Yield 60-75%85-95%80-90%
Work-up Neutralization, ExtractionFiltration, ExtractionExtraction
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification that is cost-effective but may require elevated temperatures and longer reaction times.

Materials:

  • trans-Cinnamic acid

  • 3-Phenyl-1-propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trans-cinnamic acid (1.0 eq), 3-phenyl-1-propanol (1.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide as a coupling agent and can be performed at room temperature, making it suitable for sensitive substrates. A greener variation of this protocol uses acetonitrile as the solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often yielding the product in high purity without the need for column chromatography.[3][4]

Materials:

  • trans-Cinnamic acid

  • 3-Phenyl-1-propanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid (1.0 eq), 3-phenyl-1-propanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates, and proceeds through the formation of a mixed anhydride.[5][6][7][8]

Materials:

  • trans-Cinnamic acid

  • 3-Phenyl-1-propanol

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of trans-cinnamic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature and stir the mixture for 1 hour.

  • In a separate flask, dissolve 3-phenyl-1-propanol (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow Reactants Reactants: 3-Phenyl-1-propanol Cinnamic Acid Esterification Esterification Reaction (Fischer, Steglich, or Yamaguchi) Reactants->Esterification Workup Aqueous Work-up (Neutralization & Extraction) Esterification->Workup Crude Product Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure 3-Phenylpropyl Cinnamate Purification->Product Purified Product

Caption: Overall experimental workflow for the synthesis of this compound.

Synthesis_Methods Goal Synthesis of This compound Fischer Fischer-Speier Esterification (Acid-catalyzed, High Temp) Fischer->Goal Steglich Steglich Esterification (DCC/DMAP, Mild Conditions) Steglich->Goal Yamaguchi Yamaguchi Esterification (Mixed Anhydride, High Yield) Yamaguchi->Goal

Caption: Logical relationship of the different synthesis methods for this compound.

References

Application Notes and Protocols: Synthesis of 3-Phenylpropyl Cinnamate via Fisher Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenylpropyl cinnamate, a valuable fragrance and flavoring agent, through the acid-catalyzed Fisher esterification of trans-cinnamic acid and 3-phenylpropanol. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, comprehensive physicochemical and spectral data are presented for the characterization of the final product. Diagrams illustrating the experimental workflow and the reaction mechanism are included to provide a clear and comprehensive guide for laboratory synthesis.

Introduction

This compound is an ester known for its characteristic sweet, balsamic, and fruity aroma, finding applications in the fragrance, cosmetic, and food industries.[1][2] Fisher esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This process is a reversible reaction, and therefore, reaction conditions are optimized to favor the formation of the ester product.[5] This application note details a reliable method for the synthesis of this compound, providing researchers with a comprehensive protocol and characterization data.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name3-phenylpropyl (2E)-3-phenylprop-2-enoate[6][7][8][9]
Molecular FormulaC₁₈H₁₈O₂[7][9]
Molecular Weight266.33 g/mol [7]
AppearanceColorless to pale yellow, slightly viscous liquid[1][10]
OdorSweet, balsamic, floral, fruity[1][2]
Boiling Point~420 °C[1]
Density1.075 - 1.085 g/mL at 20°C[10]
Refractive Index1.5850 - 1.5900 at 20°C[10]
SolubilityInsoluble in water; soluble in ethanol and oils[1][8]

Spectral Data for this compound

SpectroscopyData
¹H NMR Spectral data for ¹H NMR is available but requires specific peak assignments which are not consistently provided across sources.
¹³C NMR Spectral data for ¹³C NMR is available but requires specific peak assignments which are not consistently provided across sources.
FTIR (cm⁻¹) Characteristic peaks include those for C=O stretching (ester), C=C stretching (alkene), and aromatic C-H bending.
Mass Spec. (m/z) Key fragments often observed include peaks corresponding to the cinnamoyl and 3-phenylpropyl moieties.

Experimental Protocol: Fisher Esterification of this compound

This protocol is based on general Fisher esterification procedures and has been adapted for the synthesis of this compound.[3][5][11]

Materials:

  • trans-Cinnamic acid

  • 3-Phenylpropanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and developing chamber

  • Column chromatography setup (optional, for high purity)

Reaction Setup:

G reagents Reactants trans-Cinnamic acid 3-Phenylpropanol Sulfuric Acid (catalyst) Toluene (solvent) flask Reaction Vessel Round-bottom flask with stir bar reagents->flask setup Apparatus Setup Reflux condenser (Optional: Dean-Stark trap) flask->setup heating Reaction Conditions Heating mantle Reflux temperature (e.g., ~110-120 °C) setup->heating

Caption: Reaction setup for the Fisher esterification of this compound.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add trans-cinnamic acid and 3-phenylpropanol (a slight excess of the alcohol, e.g., 1.2 equivalents, can be used to shift the equilibrium towards the product).

  • Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.

  • Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the solvent.

  • Continue refluxing for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

Work-up and Purification:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

    • Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be further purified by vacuum distillation or column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) to obtain pure this compound.[11][12]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through the well-established Fisher esterification mechanism, which involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid.

G cluster_mechanism Fisher Esterification Mechanism cluster_workflow Experimental Workflow protonation 1. Protonation of Carbonyl Oxygen Cinnamic Acid + H⁺ ⇌ Protonated Cinnamic Acid attack 2. Nucleophilic Attack Protonated Cinnamic Acid + 3-Phenylpropanol ⇌ Tetrahedral Intermediate protonation->attack transfer 3. Proton Transfer Proton transfer from the attacking alcohol to a hydroxyl group attack->transfer elimination 4. Elimination of Water Loss of a water molecule to form a protonated ester transfer->elimination deprotonation 5. Deprotonation Loss of a proton to yield the final ester product elimination->deprotonation reactants Mixing Reactants reflux Reflux with Acid Catalyst reactants->reflux workup Aqueous Work-up reflux->workup drying Drying of Organic Layer workup->drying purification Purification (Distillation/Chromatography) drying->purification characterization Characterization purification->characterization

Caption: The Fisher esterification mechanism and experimental workflow for the synthesis of this compound.

Conclusion

The Fisher esterification provides an effective and accessible method for the synthesis of this compound. By following the detailed protocol and utilizing the provided characterization data, researchers can reliably produce this valuable ester for various applications in the fields of fragrance, flavor, and materials science. The presented workflow and mechanism diagrams serve as a valuable visual aid for understanding and executing the synthesis.

References

Application Note: Quantitative Analysis of 3-Phenylpropyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Phenylpropyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fragrance ingredient and flavoring agent found in various consumer products.[1][2][3][4] The methodology described herein provides a robust and sensitive approach for the separation, identification, and quantification of this compound in complex matrices. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound (C18H18O2, M.W. 266.33 g/mol ) is an ester of 3-phenylpropanol and cinnamic acid.[1][5] It is utilized in the food and cosmetics industries for its characteristic balsamic, sweet, and spicy aroma.[3][4] Accurate and reliable quantification of this compound is essential for quality control, regulatory compliance, and safety assessment of final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[6][7] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, adaptable for various sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>97% purity)

  • Hexane (GC grade) or other suitable volatile organic solvents like ethyl acetate or dichloromethane[6][8][9]

  • Anhydrous sodium sulfate

  • Glass autosampler vials (1.5 mL) with inserts[9]

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Centrifuge

Sample Preparation

The following protocol describes a general procedure for preparing a liquid sample. For solid samples, an initial dissolution step in a suitable solvent is required.[10] For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[6][8][11]

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.[8]

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume of the sample with hexane to bring the expected concentration of this compound within the calibration range.

    • For solid samples, dissolve a known weight of the sample in hexane. Sonication may be used to aid dissolution.

  • Extraction (if necessary for complex matrices):

    • Mix 1 mL of the diluted sample with 1 mL of an immiscible solvent.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[8]

    • Carefully transfer the organic layer (containing the analyte) to a clean tube.[8]

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[8]

  • Final Preparation: Transfer the final prepared sample into a GC vial for analysis. Ensure the sample is free of particles by filtration or centrifugation if necessary.[9][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Dilution Dilution with Hexane Sample->Dilution Dissolve/ Dilute Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dilution->Extraction Drying Drying with Na2SO4 Extraction->Drying Filtration Filtration/ Centrifugation Drying->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Identification by Retention Time & Mass Spectrum Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and sample types. The conditions are adapted from methods for similar cinnamate esters.[8]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[8]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration[8]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes[8]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[8]

    • Ion Source Temperature: 230 °C[8]

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400[8]

    • Scan Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Analysis

Identification

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should also be compared with a reference library such as NIST.[8] The key mass fragments for this compound are m/z 118, 117, and 103.[1]

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 118) against the concentration of the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

The following table summarizes the expected quantitative data and key identifiers for this compound analysis.

ParameterExpected Value
Retention Time (min) Dependent on the specific GC system and conditions
Molecular Ion (M+) m/z 266.13
Major Fragment Ions (m/z) 118, 117, 103[1]
Quantification Ion (SIM) m/z 118
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1-1 ng/mL[12]
Limit of Quantitation (LOQ) ~0.5-5 ng/mL[12]
Accuracy (% Recovery) 98 - 102%[12]
Precision (%RSD) ≤ 2%[12]

Note: LOD, LOQ, Accuracy, and Precision values are based on data for the structurally similar compound cinnamyl cinnamate and may vary depending on the instrument and matrix.[12]

Fragmentation_Pathway Parent This compound (m/z 266) Fragment4 [C9H10]+ (m/z 118) (Base Peak) Parent->Fragment4 Primary Fragmentation Fragment5 [C9H9]+ (m/z 117) Parent->Fragment5 Primary Fragmentation Fragment7 [C8H7]+ (m/z 103) Parent->Fragment7 Primary Fragmentation Fragment1 [C9H10O]+ (m/z 134) Fragment2 [C9H9O]+ (m/z 131) Fragment3 [C8H8]+ (m/z 104) Fragment6 [C7H7]+ (m/z 91) Fragment4->Fragment6 Secondary Fragmentation Fragment5->Fragment6 Secondary Fragmentation

Caption: Proposed mass fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The sample preparation protocol is straightforward, and the GC-MS conditions are optimized for good chromatographic separation and selective detection. This method is suitable for routine quality control and research applications in the food, fragrance, and pharmaceutical industries.

References

Application Note: 1H and 13C NMR Spectroscopy of 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylpropyl cinnamate. This compound, a cinnamate ester, finds applications in the flavor, fragrance, and pharmaceutical industries. Understanding its structural integrity and purity through NMR is crucial for quality control and research applications. This document outlines the experimental procedure, presents the expected spectral data in tabular format, and includes a visual representation of the molecular structure with corresponding NMR assignments to aid in spectral interpretation.

Introduction

This compound is an aromatic ester known for its balsamic and fruity aroma. Beyond its use as a fragrance and flavoring agent, its cinnamate moiety is a precursor to various biologically active compounds. Accurate structural elucidation and purity assessment are paramount in drug development and quality control. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure. This note serves as a practical guide for researchers working with this compound and similar molecules.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on established chemical shift ranges for the constituent functional groups and analysis of similar structures.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.68d16.01HH-7
7.52 - 7.48m-2HH-9, H-13
7.40 - 7.30m-3HH-10, H-11, H-12
7.28 - 7.18m-5HH-2', H-3', H-4', H-5', H-6'
6.42d16.01HH-8
4.25t6.52HH-1'
2.78t7.52HH-3'
2.10p7.02HH-2'

d: doublet, t: triplet, p: pentet, m: multiplet

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
167.0C-9
145.0C-7
141.2C-1'
134.4C-1
130.5C-4
129.0C-2, C-6
128.5C-2', C-6'
128.4C-3', C-5'
128.2C-3, C-5
126.1C-4'
117.8C-8
64.5C-1'
32.3C-3'
31.0C-2'

Experimental Protocols

Sample Preparation

A standard protocol for preparing an ester sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a standard broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Perform a standard shimming procedure to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Visualization

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.

G Chemical Structure of this compound with NMR Atom Numbering cluster_cinnamate Cinnamate Moiety cluster_propyl 3-Phenylpropyl Moiety C1 C1 C2 C2 C1->C2 C7 C7(H) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8(H) C7->C8 C9 C9(=O) C8->C9 O1 O C9->O1 O2 O C9->O2 Ester Linkage C1_prime C1'(H2) O2->C1_prime C2_prime C2'(H2) C1_prime->C2_prime C3_prime C3'(H2) C2_prime->C3_prime C1_phenyl C1' C3_prime->C1_phenyl C2_phenyl C2' C1_phenyl->C2_phenyl C3_phenyl C3' C2_phenyl->C3_phenyl C4_phenyl C4' C3_phenyl->C4_phenyl C5_phenyl C5' C4_phenyl->C5_phenyl C6_phenyl C6' C5_phenyl->C6_phenyl C6_phenyl->C1_phenyl

Caption: Structure of this compound with atom numbering for NMR assignment.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) B 1H NMR Acquisition (500 MHz) A->B Proton Spectrum C 13C NMR Acquisition (125 MHz) A->C Carbon Spectrum D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Referencing (to residual solvent peak) D->E F Signal Assignment & Interpretation E->F

Application Notes and Protocols for 3-Phenylpropyl Cinnamate in Cosmetic and Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate is a cinnamate ester recognized for its applications in the fragrance and flavor industries.[1] In cosmetic and skincare formulations, it is primarily utilized as a fragrance ingredient, imparting a sweet, balsamic, and floral aroma.[2] Beyond its olfactory properties, this compound is noted for its potential as an antioxidant, offering protective benefits against free radical damage.[3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in the use of this compound in cosmetic and skincare products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility and stability within a cosmetic matrix.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 122-68-9[2]
Molecular Formula C₁₈H₁₈O₂[2]
Molecular Weight 266.34 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, balsamic, floral[2]
Solubility Insoluble in water; soluble in oils and ethanol.[2]
Boiling Point 300 - 301 °C[3]
Density ~1.07 g/cm³[3]
Refractive Index 1.575 - 1.595[3]

Applications in Cosmetics and Skincare

The primary application of this compound in cosmetic and skincare formulations is as a fragrance ingredient . It is also incorporated for its potential antioxidant properties , which may help protect the skin from oxidative stress induced by environmental factors such as UV radiation.[3]

Fragrance

As a fragrance, this compound contributes a pleasant and lasting scent to a wide range of products, including creams, lotions, and perfumes. Its stability and compatibility with other fragrance components make it a versatile ingredient in creating complex scent profiles.

Antioxidant

While specific quantitative data on the antioxidant capacity of this compound is limited in publicly available literature, its chemical structure as a cinnamate ester suggests potential free-radical scavenging activity. Phenylpropanoids, the class of compounds to which this compound belongs, are known for their antioxidant and anti-inflammatory properties.[5]

Recommended Use Levels

Based on its use as a fragrance ingredient, the recommended usage level for this compound in cosmetic formulations is generally low. It is important to adhere to the guidelines provided by regulatory bodies and fragrance associations to ensure product safety.

Safety and Toxicology

Toxicological reviews indicate that this compound, when used as a fragrance ingredient, has a low potential for toxicity.[6] A summary of key safety data is presented in Table 2.

Table 2: Summary of Toxicological Data for this compound

EndpointResultReference(s)
Acute Toxicity (Oral) Low toxicity[6]
Skin Irritation Not a significant irritant at typical use concentrations.[6]
Skin Sensitization Low potential for sensitization.[4][6]
Phototoxicity Does not present a concern for photoirritation at current use levels.[4]
Genotoxicity Not expected to be genotoxic.[4]

Experimental Protocols

The following protocols are provided as a guide for the analysis and evaluation of this compound in cosmetic and skincare formulations.

Analytical Methods for Quantification

The quantification of this compound in a cosmetic matrix is crucial for quality control and to ensure it is within the recommended concentration range. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

6.1.1. High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general guideline for the analysis of cinnamate esters in cosmetic formulations. Method optimization will be required for specific product matrices.

  • Objective: To quantify the concentration of this compound in a cosmetic cream or lotion.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of similar compounds.[7] A starting point could be a gradient from 50:50 (acetonitrile:water) to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the cinnamate chromophore, a wavelength in the range of 280-310 nm should be suitable.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic product into a 50 mL volumetric flask.

    • Add a suitable solvent in which this compound is soluble, such as ethanol or methanol, to dissolve the sample.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

6.1.2. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Weigh Cosmetic Sample Dissolve Dissolve in Solvent & Sonicate Sample->Dissolve Filter Filter Extract Dissolve->Filter Inject_Sample Inject Sample Filter->Inject_Sample Stock Prepare Stock Standard Dilute Prepare Calibration Standards Stock->Dilute Inject_Std Inject Standards Dilute->Inject_Std Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Inject_Sample->Quantify

Caption: Workflow for HPLC quantification of this compound.

In Vitro Antioxidant Activity Assessment

The following are general protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of cosmetic ingredients.

6.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging activity of this compound.

  • Principle: The DPPH radical has a deep violet color and absorbs strongly at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced, and the color fades. The decrease in absorbance is proportional to the antioxidant activity.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • This compound solutions of varying concentrations in a suitable solvent (e.g., methanol or ethanol).

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well microplate, add a specific volume of the this compound solution to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

6.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Objective: To assess the antioxidant capacity of this compound.

  • Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color with an absorption maximum at 734 nm. Antioxidants reduce the ABTS radical cation, causing a loss of color.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • This compound solutions of varying concentrations.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound solution to the diluted ABTS radical cation solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

6.2.3. Antioxidant Assay Workflow

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent Prepare Radical Solution (DPPH or ABTS) Mix Mix Sample/Control with Radical Solution Reagent->Mix Sample Prepare Sample Dilutions Sample->Mix Control Prepare Positive Control Control->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant assays (DPPH/ABTS).

Potential Mechanisms of Action and Signaling Pathways

While direct evidence for this compound is lacking, related phenylpropanoids like cinnamaldehyde have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways in skin cells.[5][8] These potential pathways, which could be investigated for this compound, include:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of Nrf2 in keratinocytes can lead to the expression of antioxidant and detoxification enzymes, protecting the skin from oxidative stress.[6] Phenylpropanoids have been shown to activate the Nrf2-ARE signaling pathway.[6]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to external stimuli, including inflammation. Some phenylpropanoids can suppress the activation of MAPK pathways (e.g., ERK, p38), thereby reducing the production of pro-inflammatory cytokines.[8]

7.1. Investigating Signaling Pathway Modulation

Signaling_Pathway cluster_stimulus Stimulus cluster_cell Skin Cell (e.g., Keratinocyte) cluster_response Cellular Response Stimulus Oxidative Stress / Inflammatory Stimulus Nrf2 Nrf2 Pathway Stimulus->Nrf2 MAPK MAPK Pathway Stimulus->MAPK PPPC This compound PPPC->Nrf2 Potential Activation PPPC->MAPK Potential Inhibition Antioxidant Increased Antioxidant Enzyme Expression Nrf2->Antioxidant Anti_inflammatory Decreased Pro-inflammatory Cytokine Production MAPK->Anti_inflammatory

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a well-established fragrance ingredient with potential secondary benefits as an antioxidant in skincare formulations. While robust quantitative data on its efficacy for skincare benefits are not extensively available, the provided protocols offer a framework for its analysis and evaluation. Further research is warranted to fully elucidate its mechanisms of action and to quantify its antioxidant and potential photoprotective effects in cosmetic products. Researchers are encouraged to adapt and validate the provided methodologies for their specific formulation matrices.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

3-Phenylpropyl cinnamate is an aromatic compound with potential applications in the pharmaceutical and cosmetic industries.[1] As a derivative of cinnamic acid, a compound known for its antimicrobial properties, this compound is a subject of interest for its potential antimicrobial and antifungal activities.[2][3] This document provides a summary of the available data on related cinnamate compounds, detailed protocols for evaluating the antimicrobial and antifungal efficacy of test compounds like this compound, and visual representations of experimental workflows and hypothetical mechanisms of action.

Important Note: As of the latest literature review, specific quantitative data on the antimicrobial and antifungal activity of this compound is not available. The data presented in this document is for structurally related cinnamate esters and should be used as a reference for formulating research hypotheses and designing experiments for this compound.

Quantitative Data Summary for Related Cinnamate Esters

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of cinnamate esters against various bacterial and fungal strains. This data, sourced from a comparative study, illustrates the structure-activity relationship within this class of compounds and can serve as a benchmark for future studies on this compound.[4] A lower MIC value indicates greater antimicrobial potency.

Table 1: Antibacterial Activity of Cinnamate Esters (MIC in µM)

CompoundStaphylococcus aureus (ATCC 35903)Staphylococcus epidermidis (ATCC 12228)Pseudomonas aeruginosa (ATCC 25853)
Methyl Cinnamate789.19789.19789.19
Ethyl Cinnamate726.36726.36726.36
Propyl Cinnamate 672.83 672.83 672.83
Butyl Cinnamate626.62626.62626.62
Decyl Cinnamate550.96550.96550.96
Benzyl Cinnamate537.81537.811075.63

Data sourced from a 2023 study by de Morais et al.[4]

Table 2: Antifungal Activity of Cinnamate Esters (MIC in µM)

CompoundCandida albicans (ATCC 76485)Candida tropicalis (ATCC 13803)Candida glabrata (ATCC 90030)
Methyl Cinnamate789.19789.191578.16
Ethyl Cinnamate726.36726.36726.36
Propyl Cinnamate 672.83 672.83 672.83
Butyl Cinnamate626.62626.62626.62
Decyl Cinnamate---
Benzyl Cinnamate1075.632151.262151.26

Data sourced from a 2023 study by de Morais et al.[4] '-' indicates data was not provided.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of a test compound such as this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Test compound (this compound)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture, suspend several microbial colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation:

    • Dilute the standardized inoculum in the growth medium.

    • Add a standardized volume of the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and growth control. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic/antifungal agent and the microbial inoculum.

    • Negative (Growth) Control: Wells containing the growth medium and the microbial inoculum without any test compound.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

  • Incubation:

    • Cover the microtiter plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeast).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test compound (this compound)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

  • Solvent for the test compound

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Creation of Wells:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Add a fixed volume of each concentration of the test compound solution into separate wells.

    • Add the solvent alone to one well as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation:

    • Allow the plates to stand for a short period to allow for diffusion of the compound.

    • Invert the plates and incubate at the appropriate temperature and duration.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

    • A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate at Appropriate Temperature inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination.

Hypothetical Signaling Pathway

While the precise signaling pathways affected by cinnamate esters are still under investigation, a plausible mechanism of action involves the disruption of the microbial cell membrane.[5] The following diagram illustrates this hypothetical pathway.

hypothetical_pathway cluster_membrane Microbial Cell Membrane membrane_integrity Membrane Integrity leakage Leakage of Cellular Contents membrane_integrity->leakage membrane_potential Membrane Potential membrane_potential->leakage ion_gradient Ion Gradient ion_gradient->leakage compound Cinnamate Ester disruption Membrane Disruption compound->disruption disruption->membrane_integrity Loss of disruption->membrane_potential Dissipation of disruption->ion_gradient Disruption of cell_death Cell Death leakage->cell_death

Caption: Hypothetical Mechanism of Action.

Conclusion

While direct evidence for the antimicrobial and antifungal activity of this compound is currently lacking, the data available for related cinnamate esters suggest that it is a promising candidate for further investigation. The provided protocols offer a standardized approach to evaluating its efficacy. Future research should focus on determining the MIC, MBC, and MFC values of this compound against a broad spectrum of clinically relevant microorganisms and elucidating its precise mechanism of action.

References

Application Notes and Protocols for Testing the Cytotoxicity of 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 3-Phenylpropyl cinnamate, a fragrance ingredient that has shown potential for cytotoxic activity. The following protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data.

Introduction

This compound is a cinnamic acid ester used in the fragrance industry.[1][2] Recent safety assessments have indicated that this compound is positive for cytotoxicity in the BlueScreen HC assay, a human cell-based assay that measures cellular stress responses.[3] While this initial screening suggests potential biological activity, detailed characterization of its cytotoxic effects on various cell types and the underlying mechanisms is necessary. Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including anticancer effects, by inducing cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6][7][8] The protocols outlined below provide a framework for a comprehensive in vitro evaluation of the cytotoxicity of this compound.

Data Presentation

To facilitate the comparison of cytotoxic effects across different assays and cell lines, all quantitative data should be summarized in clearly structured tables.

Table 1: Cytotoxicity of this compound as Determined by MTT Assay

Cell LineTreatment Duration (hours)IC50 (µM)Maximum Inhibition (%)
e.g., HeLa24
48
72
e.g., HepG224
48
72
e.g., A54924
48
72
e.g., MCF-724
48
72

Table 2: Membrane Integrity Assessment by LDH Release Assay

Cell LineTreatment Duration (hours)Concentration (µM)% Cytotoxicity (LDH Release)
e.g., HeLa2410
50
100
e.g., HepG22410
50
100
e.g., A5492410
50
100
e.g., MCF-72410
50
100

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Duration (hours)Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., HeLa2450
4850
e.g., HepG22450
4850

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to use a range of cancer cell lines to assess the spectrum of activity of this compound. Based on studies of related cinnamate compounds, which have shown IC50 values in the micromolar range, an initial concentration range of 1-100 µM is suggested for this compound. However, this should be optimized for each cell line.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Selected cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[12][13][14][15][16]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of the stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Selected cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Binding buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 and 48 hours.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Mandatory Visualization

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare 3-Phenylpropyl cinnamate Stock treatment Treat cells with varying concentrations of compound prep_compound->treatment prep_cells Culture and Seed Selected Cell Lines prep_cells->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis analysis Calculate IC50, % Cytotoxicity, % Apoptosis mtt->analysis ldh->analysis apoptosis->analysis conclusion Conclusion on Cytotoxic Potential and Mechanism analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway of Cinnamate-Induced Cytotoxicity

Based on studies of related compounds like cinnamaldehyde and cinnamic acid, a potential signaling pathway for cytotoxicity is proposed.[4][5][19][20][21][22]

G compound 3-Phenylpropyl cinnamate ros Increased ROS Production compound->ros pi3k_akt PI3K/Akt Pathway (Inhibition) compound->pi3k_akt mapk MAPK Pathway (Activation) compound->mapk bcl2 Bcl-2 Family (Modulation) compound->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pi3k_akt->apoptosis mapk->apoptosis bcl2->mitochondria

References

Application Notes and Protocols for 3-Phenylpropyl Cinnamate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 3-phenylpropyl cinnamate in polymer chemistry, focusing on its role in developing specialty polymers with enhanced thermal stability and UV resistance. Detailed experimental protocols, adapted from related monomers, are provided to guide researchers in synthesizing polymers incorporating this versatile molecule.

Introduction

This compound is a cinnamate ester recognized for its applications beyond the fragrance and flavor industries.[1][2] In polymer chemistry, its structural features, particularly the presence of a photoreactive cinnamoyl group, make it a valuable component for creating functional polymers. The cinnamate moiety can undergo [2+2] photocycloaddition upon exposure to UV light, leading to crosslinking and the formation of robust polymer networks. This property is particularly advantageous for applications requiring high thermal stability and resistance to UV degradation.[3]

Key Applications in Polymer Chemistry

The primary application of this compound in polymer science is as a monomer or a co-monomer in the synthesis of specialty polymers. Its incorporation into a polymer backbone can impart the following properties:

  • UV Resistance: The cinnamoyl group acts as a UV-shielding agent, protecting the polymer from photodegradation.[1]

  • Enhanced Thermal Stability: The rigid structure of the cinnamate group and the potential for crosslinking can increase the glass transition temperature (Tg) and overall thermal stability of the resulting polymer.

  • Photocrosslinking: The ability to form crosslinked networks upon UV irradiation makes it suitable for applications in photoresists, coatings, and biomedical hydrogels.[4]

Quantitative Data Summary

PropertyValueNotes
Glass Transition Temperature (Tg) ~54 °C (for Benzyl Methacrylate)The Tg of poly(3-phenylpropyl methacrylate) is expected to be in a similar range. The addition of the propyl group may slightly alter this value.
Molecular Weight (Mw) 2,540 - 29,395 g/mol (for RAFT polymers)The molecular weight of polymers synthesized using RAFT polymerization can be controlled by adjusting the monomer-to-chain transfer agent ratio.[5]
Polydispersity Index (PDI) 1.1 - 1.5 (for RAFT polymers)RAFT polymerization typically yields polymers with a narrow molecular weight distribution, indicating a well-controlled polymerization process.[4]
UV Blocking ~100% in the 200-300 nm rangeThe presence of cinnamate groups in a polymer matrix has been shown to provide excellent UV-blocking properties.[6]

Experimental Protocols

The following protocols are adapted from established procedures for the polymerization of structurally similar monomers, such as 3-phenylpropyl methacrylate, and provide a starting point for the synthesis of polymers containing this compound.

Protocol 1: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound (Hypothetical)

This protocol is adapted from the RAFT polymerization of 3-phenylpropyl methacrylate and is proposed as a method to synthesize well-defined polymers of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 3.75 mmol), CPADB (e.g., 20.9 mg, 0.075 mmol), and AIBN (e.g., 2.5 mg, 0.015 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).

  • To monitor conversion, periodically take aliquots from the reaction mixture and analyze by ¹H NMR spectroscopy.

  • After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR and FT-IR spectroscopy to confirm the polymer structure.

Diagram: RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer 3-Phenylpropyl cinnamate Degas Deoxygenate (N2 purge) Monomer->Degas RAFT_Agent CPADB RAFT_Agent->Degas Initiator AIBN Initiator->Degas Solvent 1,4-Dioxane Solvent->Degas React Heat at 70°C Degas->React Controlled Radical Polymerization Precipitate Precipitate in Methanol React->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry GPC GPC (Mw, PDI) Filter_Dry->GPC NMR_FTIR NMR, FT-IR (Structure) Filter_Dry->NMR_FTIR

Caption: Workflow for RAFT polymerization of this compound.

Protocol 2: Photocrosslinking of a Cinnamate-Containing Polymer Film

This protocol describes the general procedure for photocrosslinking a polymer film containing this compound units.

Materials:

  • Polymer containing this compound units

  • A suitable solvent (e.g., chloroform, THF)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quartz or glass substrate

Procedure:

  • Dissolve the polymer in a suitable solvent to form a solution of desired concentration (e.g., 5-10 wt%).

  • Cast the polymer solution onto a quartz or glass substrate using a technique such as spin-coating or drop-casting to form a thin film.

  • Dry the film in a vacuum oven to remove the solvent completely.

  • Expose the polymer film to UV irradiation for a specific duration. The irradiation time will depend on the lamp intensity and the desired degree of crosslinking.

  • Monitor the crosslinking process by observing the decrease in the UV absorbance of the cinnamoyl group (around 270-320 nm) using a UV-Vis spectrophotometer.

  • The crosslinked polymer film should become insoluble in the original solvent. Test the insolubility by immersing a small piece of the irradiated film in the solvent.

Photocrosslinking cluster_after After UV Exposure Polymer1 ...-P-... Cinnamate1 C=C Cyclobutane Cyclobutane Ring Cinnamate1->Cyclobutane UV UV Light (hν) Polymer3 ...-P-... Polymer3->Cyclobutane Polymer4 ...-P-... Polymer4->Cyclobutane UV->Cyclobutane [2+2] Cycloaddition Cinnamate2 Cinnamate2 Cinnamate2->Cyclobutane Polymer2 Polymer2

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3-phenylpropyl cinnamate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The recommended stationary phase is silica gel (60-120 mesh). A common mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, but a good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

Q2: How can I monitor the progress of the separation during column chromatography?

A2: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] Spot the collected fractions on a TLC plate alongside your crude mixture and a pure standard if available. Visualize the spots under a UV lamp.[2] Fractions containing the pure desired product should show a single spot with the same Rf value as the pure this compound.

Q3: What are the expected impurities in a crude sample of this compound synthesized via Fischer esterification?

A3: Common impurities from a Fischer esterification synthesis include unreacted starting materials such as cinnamic acid and 3-phenylpropanol, as well as residual acid catalyst (e.g., sulfuric acid).[3][4]

Q4: My compound is not moving down the column. What should I do?

A4: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 20%.[5]

Q5: The separation between my desired product and an impurity is poor. How can I improve it?

A5: To improve separation, you can try using a less polar solvent system (if the compounds are eluting too quickly) or a shallower solvent gradient. Ensure your column is packed properly without any cracks or channels, and that the sample is loaded in a concentrated band.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
Product Elutes Too Slowly or Not at All (Low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[5]
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column overloading.- Improperly packed column.- Optimize the solvent system using TLC to achieve a larger difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure it is homogenous and free of air bubbles.[6]
Streaking or Tailing of Spots on TLC - Sample is too concentrated.- Presence of highly polar impurities (e.g., residual acid).- Compound interacting strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Neutralize the crude sample with a mild base wash (e.g., sodium bicarbonate solution) before chromatography.- Add a small amount of a modifier like triethylamine to the mobile phase to reduce tailing of basic compounds, or acetic acid for acidic compounds.[6]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Consider using a different adsorbent like neutral alumina or deactivating the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine.[5]

Quantitative Data

Table 1: TLC Analysis of Crude this compound and Related Compounds

Compound Structure Polarity Expected Rf Value (10% Ethyl Acetate in Hexane)
This compoundC₁₈H₁₈O₂Less Polar~ 0.4 - 0.5
3-PhenylpropanolC₉H₁₂OMore Polar~ 0.2 - 0.3
Cinnamic AcidC₉H₈O₂Very Polar~ 0.0 - 0.1 (may streak)

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and experimental conditions.

Experimental Protocol: Purification of this compound

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel (60-120 mesh) in hexane.

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and add a thin layer of sand to the top to protect the surface.

  • Pre-elute the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully apply the dissolved sample to the top of the column.

  • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[7]

3. Elution:

  • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Collect fractions of a consistent volume.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A suggested gradient is to increase the percentage of ethyl acetate in hexane.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC.[1]

  • Spot each fraction on a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 10% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand equilibrate Equilibrate with Mobile Phase add_sand->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Stability issues and degradation of 3-Phenylpropyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Phenylpropyl Cinnamate.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow or brown, precipitation). Oxidation of the cinnamate moiety, particularly if exposed to air and light over time. Hydrolysis of the ester linkage, leading to the formation of cinnamic acid and 3-phenylpropanol, which may have different solubilities.Store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at recommended storage conditions (cool and dark place). For solutions, consider using deoxygenated solvents and preparing fresh batches for sensitive experiments.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in solution, especially in protic solvents or at non-neutral pH. Adsorption of the compound onto container surfaces.Ensure the stability of this compound in the chosen analytical solvent system. Prepare standards and samples fresh before analysis. Use silanized glassware to minimize adsorption.
Loss of potency or efficacy in formulations. Chemical degradation of this compound due to hydrolysis, photodegradation, or thermal stress.Conduct forced degradation studies to identify the primary degradation pathways. Incorporate stabilizers such as antioxidants or UV absorbers in the formulation. Optimize the pH of the formulation to minimize hydrolysis.[1]
Appearance of new peaks in chromatograms during stability studies. Formation of degradation products.Perform peak purity analysis to ensure the new peaks are not co-eluting with the parent compound. Use a stability-indicating analytical method to separate and quantify the degradants. Identify the structure of the degradation products using techniques like LC-MS/MS.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemistry of cinnamic acid esters, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester bond is susceptible to cleavage, especially in the presence of acidic or basic conditions, yielding cinnamic acid and 3-phenylpropanol.[1][2] The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[2][3][4]

  • Photodegradation: The conjugated double bond in the cinnamate moiety can undergo cis-trans isomerization or cycloaddition reactions upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, ester pyrolysis can occur through a cyclic mechanism involving the β-hydrogens on the propyl chain, leading to the formation of cinnamic acid and 3-phenylpropene.

  • Oxidation: The double bond and the aromatic rings can be susceptible to oxidation, leading to a variety of degradation products and potential color changes.[1]

2. What are the ideal storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and dark place.[5][6] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to light, moisture, and oxygen.

3. How can I monitor the stability of this compound in my experiments?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Key validation parameters for such a method include specificity, linearity, accuracy, precision, and robustness.

4. What are the expected degradation products of this compound?

The primary expected degradation products are:

  • From Hydrolysis: Cinnamic acid and 3-phenylpropanol.

  • From Thermal Degradation: Cinnamic acid and 3-phenylpropene.

  • From Photodegradation: (Z)-3-Phenylpropyl cinnamate (cis-isomer) and potential cyclobutane dimers.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from forced degradation studies. The values presented here are hypothetical and intended to guide researchers in their data presentation.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (80°C, 24h)~15%Cinnamic acid, 3-Phenylpropanol
0.1 M NaOH (RT, 4h)~25%Cinnamic acid, 3-Phenylpropanol
10% H₂O₂ (RT, 24h)~8%Oxidized derivatives
Thermal (105°C, 48h)~12%Cinnamic acid, 3-Phenylpropene
Photolytic (ICH Q1B)~20%(Z)-3-Phenylpropyl cinnamate

Table 2: pH-Rate Profile for the Hydrolysis of this compound at 50°C

pHApparent First-Order Rate Constant (k_obs, h⁻¹)
3.00.005
5.00.002
7.00.008
9.00.050
11.00.250

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm (λmax of this compound).

  • Injection Volume: 10 µL.

  • Method Development:

    • Optimize the gradient to achieve separation between the parent compound and potential degradation products generated during forced degradation studies.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the specificity of the method.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Identify the degradation products using LC-MS/MS.

Visualizations

Hydrolysis_Pathway This compound This compound Cinnamic Acid Cinnamic Acid This compound->Cinnamic Acid H₂O (Acid/Base) 3-Phenylpropanol 3-Phenylpropanol This compound->3-Phenylpropanol H₂O (Acid/Base)

Caption: Hydrolysis degradation pathway of this compound.

Thermal_Degradation_Pathway This compound This compound Transition State Transition State This compound->Transition State Heat (Δ) Cinnamic Acid Cinnamic Acid Transition State->Cinnamic Acid 3-Phenylpropene 3-Phenylpropene Transition State->3-Phenylpropene

Caption: Proposed thermal degradation pathway via a cyclic mechanism.

Experimental_Workflow cluster_0 Stability Testing Forced Degradation Forced Degradation Analysis of Stressed Samples Analysis of Stressed Samples Forced Degradation->Analysis of Stressed Samples Stability-Indicating Method Development Stability-Indicating Method Development Stability-Indicating Method Development->Analysis of Stressed Samples Identification of Degradants Identification of Degradants Analysis of Stressed Samples->Identification of Degradants Data Interpretation Data Interpretation Identification of Degradants->Data Interpretation

Caption: Experimental workflow for assessing the stability of this compound.

References

Preventing polymerization of 3-Phenylpropyl cinnamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs on Preventing Polymerization During Storage

For researchers, scientists, and drug development professionals utilizing 3-Phenylpropyl cinnamate, ensuring its stability during storage is critical for experimental success and product integrity. This guide provides in-depth information and protocols to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an organic ester known for its pleasant aroma, finding use in the fragrance and flavor industries.[1] Its chemical structure contains unsaturated double bonds, which are susceptible to free-radical polymerization. This process can be initiated by factors such as heat, light, and the presence of oxygen, leading to an increase in viscosity, the formation of oligomers, or even solidification of the material.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment.[2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] It is recommended to check the quality of the material if it has been stored for more than 24 months.[2][3]

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent or delay unwanted polymerization.[4] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4] In the presence of oxygen, inhibitors like hydroquinone can react with peroxy free radicals to form stable, non-reactive compounds, thus terminating the polymerization process.

Q4: Which inhibitors are recommended for this compound?

Q5: What are the typical concentrations for these inhibitors?

A5: The effective concentration of an inhibitor can vary depending on the specific storage conditions and the purity of the this compound. Generally, concentrations can range from 50 to 1000 ppm. It is crucial to determine the optimal concentration experimentally.

Q6: How can I tell if my this compound has started to polymerize?

A6: The initial signs of polymerization can be a noticeable increase in the viscosity of the liquid. In more advanced stages, the material may become gelatinous or even solidify. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the formation of dimers and oligomers, which would appear as new peaks in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity Onset of polymerization due to improper storage conditions (e.g., exposure to heat or light).1. Immediately move the sample to a cool, dark environment. 2. Consider adding a suitable polymerization inhibitor (see table below). 3. Perform analytical testing (GC-MS) to quantify the extent of polymerization.
Solidification of Sample Advanced polymerization has occurred.The sample is likely unusable for most applications. Prevention is key. Ensure proper storage and consider the use of inhibitors from the outset.
Discoloration May indicate degradation or the presence of impurities that can catalyze polymerization.1. Check the purity of the sample. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inhibitor Ineffectiveness Incorrect inhibitor choice, insufficient concentration, or depletion of the inhibitor over time.1. Review the choice of inhibitor and its compatibility with your system. 2. Experimentally determine the optimal inhibitor concentration. 3. Monitor inhibitor concentration over time, especially for long-term storage.

Data on Common Polymerization Inhibitors

InhibitorAbbreviationRecommended Concentration Range (ppm)Key Features
HydroquinoneHQ100 - 500A widely used, effective free-radical scavenger. Requires the presence of oxygen to function optimally.
Mono-tertiary-butylhydroquinoneMTBHQ50 - 200Offers high potency at lower concentrations and is effective for stabilizing unsaturated polyesters during storage.[5][7]
4-tert-butylcatecholTBC100 - 1000Commonly used to increase the pot life and gel time of unsaturated polyester resins at ambient temperatures.[5][6]

Experimental Protocols

Protocol 1: Accelerated Stability Testing to Evaluate Polymerization

Objective: To assess the tendency of this compound to polymerize under elevated temperatures.

Methodology:

  • Place a known quantity of this compound into several sealed, airtight vials.

  • Place the vials in an oven at a controlled, elevated temperature (e.g., 40°C ± 2°C).[7]

  • At specified time intervals (e.g., 0, 1, 2, 4, and 6 months), remove a vial from the oven.[7]

  • Allow the vial to cool to room temperature.

  • Visually inspect the sample for any changes in viscosity or appearance.

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and detect the presence of any oligomers or polymers.

Protocol 2: Evaluating the Efficacy of Polymerization Inhibitors

Objective: To determine the optimal concentration of a chosen inhibitor to prevent the polymerization of this compound.

Methodology:

  • Prepare a series of samples of this compound, each containing a different concentration of the selected inhibitor (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm of MTBHQ).

  • For each concentration, place the samples in sealed, airtight vials.

  • Subject the vials to accelerated stability testing as described in Protocol 1.

  • At each time point, analyze the samples from each concentration group.

  • Compare the extent of polymerization (based on viscosity changes and GC-MS analysis) across the different inhibitor concentrations.

  • The optimal inhibitor concentration will be the lowest concentration that effectively prevents polymerization under the tested conditions.

Protocol 3: Analytical Method for Quantifying Polymerization using GC-MS

Objective: To quantify the monomer content and detect oligomers of this compound.

Methodology:

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer. A common setup would involve a non-polar capillary column (e.g., HP-5MS).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of any potential oligomers.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: A wide mass range to detect both the monomer and potential larger oligomers.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the monomer by integrating the peak area and comparing it to a calibration curve prepared with a pure standard.

    • Search for peaks at later retention times that could correspond to dimers, trimers, or other oligomers. The mass spectra of these peaks would be expected to show fragments related to the monomer unit.

    • The extent of polymerization can be estimated by the decrease in the monomer peak area and the increase in the area of the oligomer peaks over time.

Visualizations

Polymerization_Process Monomer 3-Phenylpropyl cinnamate Monomers ActiveMonomer Activated Monomer (Free Radical) Monomer->ActiveMonomer Initiator Heat / Light (Free Radical Source) Initiator->Monomer Initiation ActiveMonomer->Monomer Propagation Polymer Polymer Chain ActiveMonomer->Polymer

Caption: Free-radical polymerization of this compound.

Inhibition_Mechanism cluster_propagation Polymerization Propagation cluster_inhibition Inhibition Active Radical Active Radical Monomer Monomer Active Radical->Monomer Inhibitor Inhibitor (e.g., Hydroquinone) Active Radical->Inhibitor Termination Growing Polymer Growing Polymer Monomer->Growing Polymer Stable Product Stable, Non-Reactive Product Inhibitor->Stable Product Termination

Caption: Mechanism of polymerization inhibition.

References

Resolving impurities in 3-Phenylpropyl cinnamate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 3-Phenylpropyl cinnamate samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound synthesized via Fischer Esterification?

A1: The most common impurities originating from the Fischer esterification of cinnamic acid and 3-phenylpropanol include unreacted starting materials and byproducts of side reactions. These can be categorized as:

  • Unreacted Starting Materials:

    • Cinnamic acid

    • 3-Phenylpropanol

  • Byproducts from Side Reactions:

    • Self-condensation of 3-phenylpropanol: This can lead to the formation of diphenylethyl ether under acidic conditions.

    • Polymerization: Cinnamic acid and its derivatives can be prone to polymerization, especially at elevated temperatures.[1]

    • Geometric Isomers: While the trans (E) isomer of this compound is typically the desired product, the presence of the cis (Z) isomer is a possibility, often influenced by the purity of the starting cinnamic acid and reaction conditions.

Q2: What are the likely impurities if my this compound was synthesized using transesterification?

A2: If your sample was prepared via transesterification, for instance, from methyl cinnamate and 3-phenylpropanol, the potential impurities would include:

  • Unreacted Starting Materials:

    • The starting cinnamate ester (e.g., methyl cinnamate or ethyl cinnamate)

    • 3-Phenylpropanol

  • Byproduct of the reaction:

    • The alcohol from the starting ester (e.g., methanol or ethanol).

  • Byproducts from Side Reactions:

    • Similar to Fischer esterification, side reactions involving the alcohol or cinnamate moieties can occur, though typically to a lesser extent.

Q3: My this compound sample has a pale yellow color. What could be the cause?

A3: A pale yellow coloration in this compound, which should ideally be a colorless to pale yellow liquid, can be indicative of impurities.[2] Potential causes include:

  • Presence of colored byproducts: Certain side reactions during synthesis can lead to colored impurities.

  • Degradation products: Exposure to heat, light, or air over time can lead to the formation of degradation products that may be colored.

  • Residual catalysts or reagents: Incomplete removal of certain catalysts or reagents from the synthesis process can sometimes impart color.

Q4: I am observing unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify them?

A4: Unexpected peaks in an NMR spectrum are indicative of impurities. To identify them:

  • Compare with reference spectra: Obtain a reference ¹H NMR spectrum of pure this compound to confirm the chemical shifts of the product peaks.

  • Check for starting materials: Compare the chemical shifts of the unexpected peaks with the known spectra of cinnamic acid and 3-phenylpropanol.

  • Look for solvent peaks: Residual solvents from the reaction or purification steps are a common source of extra peaks. Consult tables of common NMR solvent impurities.[3]

  • Consider byproducts: Based on the synthetic route, predict the structures of likely byproducts and compare their expected NMR signals with the observed impurity peaks.

  • Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in elucidating the structures of unknown impurities by showing correlations between protons and carbons.[4]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered with this compound samples.

Issue 1: Presence of Unreacted Cinnamic Acid
  • Symptom: A broad singlet in the ¹H NMR spectrum around 12 ppm, or streaking on a TLC plate.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic cinnamic acid, forming sodium cinnamate, which is soluble in the aqueous layer.

    • Separation: Separate the aqueous layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified this compound.

    • Purity Check: Analyze the product by TLC or ¹H NMR to confirm the absence of cinnamic acid.

Issue 2: Presence of Unreacted 3-Phenylpropanol
  • Symptom: Characteristic peaks for 3-phenylpropanol in the ¹H NMR spectrum (e.g., a triplet around 3.6 ppm for the -CH₂OH group).

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating the ester from the more polar alcohol.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate/95% hexanes and gradually increasing the polarity). The less polar this compound will elute before the more polar 3-phenylpropanol.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: General Impurity Profile (Multiple Minor Impurities)
  • Symptom: Multiple small, unidentifiable peaks in the GC-MS or NMR analysis.

  • Troubleshooting Steps:

    • Recrystallization (if the product is a solid at low temperatures or can be induced to crystallize):

      • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system like ethanol/water or methanol/water can be effective.[5]

      • Procedure: Dissolve the impure product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

      • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Flash Column Chromatography: If recrystallization is not feasible or effective, flash column chromatography offers a more robust purification method for liquid products. Use a suitable solvent system as determined by TLC analysis.

Quantitative Data Summary

The following table presents representative data on the purity of a this compound sample before and after applying the recommended purification methods.

ImpurityTypical Concentration in Crude Product (%)Concentration after NaHCO₃ Wash (%)Concentration after Column Chromatography (%)Concentration after Recrystallization (%)
Cinnamic Acid5 - 10< 0.5< 0.1< 0.1
3-Phenylpropanol5 - 155 - 15< 0.5< 0.5
Other Byproducts1 - 31 - 3< 0.2< 0.2
This compound Purity 72 - 89 82 - 94.5 > 99 > 99

Note: These values are illustrative and can vary depending on the specific reaction conditions and the initial purity of the starting materials.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

Objective: To remove acidic impurities, primarily unreacted cinnamic acid.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound (e.g., 10 g) in diethyl ether (100 mL) in a separatory funnel.

  • Add saturated NaHCO₃ solution (50 mL) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with another 50 mL of saturated NaHCO₃ solution.

  • Wash the organic layer with brine (50 mL) to remove any residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from non-acidic impurities like unreacted 3-phenylpropanol.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column, test tubes, TLC plates, UV lamp

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in hexanes.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with 5% ethyl acetate in hexanes.

  • Monitor the separation: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. This compound is less polar and will elute before 3-phenylpropanol.

  • Combine and concentrate: Once the desired product has eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

Objective: To identify and quantify the components in a this compound sample.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Typical GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 210 °C.

    • Ramp: 10 °C/min to 280 °C, hold for 15 minutes.

  • Injection Volume: 1 µL (of a diluted sample in a suitable solvent like ethyl acetate).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Procedure:

  • Prepare a dilute solution of the this compound sample in ethyl acetate (e.g., 1 mg/mL).

  • Inject the sample into the GC-MS system.

  • Acquire the data.

  • Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards if available.

  • Quantify the components by integrating the peak areas.

Visualizations

experimental_workflow start Crude 3-Phenylpropyl Cinnamate Sample analytical_assessment Initial Purity Assessment (TLC, GC-MS, NMR) start->analytical_assessment decision Impurities Identified? analytical_assessment->decision acidic_impurities Acidic Impurities Present (e.g., Cinnamic Acid) decision->acidic_impurities Yes pure_product Pure this compound decision->pure_product No neutral_imcurities neutral_imcurities decision->neutral_imcurities Yes extraction Liquid-Liquid Extraction (NaHCO3 wash) acidic_impurities->extraction neutral_impurities Neutral/Polar Impurities Present (e.g., 3-Phenylpropanol) column_chromatography Column Chromatography neutral_impurities->column_chromatography extraction->analytical_assessment final_analysis Final Purity and Identity Confirmation (GC-MS, NMR, etc.) extraction->final_analysis column_chromatography->final_analysis recrystallization Recrystallization (Optional final polishing) recrystallization->pure_product final_analysis->recrystallization If further purification needed final_analysis->pure_product Purity > 99%

Caption: Workflow for impurity resolution in this compound samples.

References

Technical Support Center: Analysis of 3-Phenylpropyl Cinnamate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-phenylpropyl cinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound relevant for GC-MS analysis?

A1: this compound is a cinnamate ester with a molecular weight of 266.33 g/mol and a chemical formula of C18H18O2.[1][2] It is a slightly viscous liquid, colorless to pale yellow, with a high boiling point, estimated to be between 300-301°C at 0 mm Hg.[2][3] Its high boiling point and thermal stability make it suitable for GC analysis. It is soluble in organic solvents like ethanol and oils, but insoluble in water.[2]

Q2: What are recommended starting GC-MS parameters for the analysis of this compound?

A2: For a starting point, a non-polar column is often suitable. The following table summarizes initial parameters based on available data and common practices.

ParameterRecommended Starting Condition
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[1]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Injector Type Split/Splitless
Injector Temp. 250 - 280 °C
Injection Vol. 1 µL
Split Ratio 20:1 to 50:1 (can be adjusted based on concentration)
Oven Program Initial temp 60°C (hold 1 min), ramp 5°C/min to 210°C, then ramp 10°C/min to 280°C (hold 15 min)[1]
MS Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-300) or Selected Ion Monitoring (SIM)

Q3: What are the expected mass fragments for this compound in EI-MS?

A3: The mass spectrum of this compound will show several characteristic ions. The most abundant ions (m/z) are typically 118, 117, and 103.[4] These can be used for identification and quantification, especially in SIM mode for enhanced sensitivity.

Ion (m/z)Relative AbundancePutative Fragment
118Top Peak[C9H10]+•
1172nd Highest[C9H9]+
1033rd Highest[C8H7]+

Troubleshooting Guide

This section provides solutions in a question-and-answer format to address specific issues you might encounter during your experiments.

Q4: I am observing poor peak shape (tailing) for this compound. What could be the cause and how can I resolve it?

A4: Peak tailing for this compound is often indicative of active sites within the GC system. Here’s a step-by-step approach to troubleshoot this issue:

  • Check the Inlet Liner: The glass inlet liner is a common site for activity. Deactivated liners are recommended. If you suspect your liner is contaminated or has become active, replace it.

  • Column Contamination: The front end of the GC column can accumulate non-volatile residues, leading to active sites. A solution is to trim the first 15-30 cm of the column.

  • System Leaks: Air leaks can lead to oxidation of the stationary phase, creating active sites. Perform a leak check of your system.

  • Injector Temperature: Ensure the injector temperature is adequate for the complete and rapid vaporization of this compound. A temperature of 250-280°C is a good starting point.

Q5: My signal for this compound is very low (poor sensitivity). How can I improve it?

A5: Low sensitivity can be a significant hurdle. Consider the following optimization steps:

  • Switch to SIM Mode: Instead of scanning a full mass range, use Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions of this compound (m/z 118, 117, 103) to significantly increase signal-to-noise.[4]

  • Check for Leaks: Small leaks in the system can reduce the amount of analyte reaching the detector.

  • Injector Optimization: If using splitless injection for trace analysis, optimize the splitless time. A typical starting point is 0.75 to 1.5 minutes.

  • Sample Concentration: If permitted by the sample matrix, a concentration step during sample preparation may be necessary.[5]

  • MS Tuning: Ensure your mass spectrometer is properly tuned. An autotune should be performed regularly. For further sensitivity gains, a manual tune might be beneficial, but this requires expertise.[6]

Q6: I am seeing extraneous peaks in my chromatogram. What are the likely sources of this contamination?

A6: Ghost peaks or contamination can originate from several sources:

  • Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to enter the inlet, leading to characteristic siloxane peaks. Replace the septum regularly and avoid over-tightening.

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline and discrete peaks. Ensure your oven temperature program does not exceed the column's limit. Using a low-bleed ("MS" grade) column is recommended.[7]

  • Contaminated Solvents or Glassware: Always use high-purity solvents and thoroughly clean all glassware. Phthalates are a common contaminant from plastic labware; use glass whenever possible.

  • Carryover from Previous Injections: If you are analyzing samples with high concentrations of this compound, you may see carryover in subsequent blank injections. Run a solvent blank after a high-concentration sample to check for carryover. If present, you may need to bake out the system at a high temperature or clean the inlet.

Experimental Protocols

Sample Preparation Protocol

A generic protocol for preparing a sample for GC-MS analysis of this compound is as follows:

  • Sample Extraction: If this compound is in a complex matrix (e.g., a cosmetic product), an extraction step is necessary. A common approach is liquid-liquid extraction. For example, the sample can be dissolved in a suitable solvent and then extracted with a non-polar solvent like hexane or dichloromethane.

  • Concentration: Depending on the expected concentration of this compound, the extract may need to be concentrated. This can be achieved using a gentle stream of nitrogen or a rotary evaporator.

  • Dilution: The final extract should be diluted to an appropriate concentration for GC-MS analysis. A starting concentration of around 10 µg/mL is often suitable for a 1 µL injection.[8]

  • Filtration: To prevent contamination of the GC system, filter the final sample through a 0.22 µm syringe filter before transferring it to a GC vial.

Visualizations

troubleshooting_workflow start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape sensitivity Low Sensitivity start->sensitivity ghost_peaks Ghost/Contaminant Peaks start->ghost_peaks check_liner Check/Replace Inlet Liner peak_shape->check_liner Active Sites? sim_mode Switch to SIM Mode sensitivity->sim_mode Need More Signal? replace_septum Replace Septum/Liner ghost_peaks->replace_septum Septum/Liner Bleed? trim_column Trim Column Front check_liner->trim_column Still Tailing? leak_check_ps Perform Leak Check trim_column->leak_check_ps Still Tailing? optimize_injection Optimize Injection Parameters sim_mode->optimize_injection Further Improvement? check_ms_tune Check MS Tune optimize_injection->check_ms_tune Still Low? check_solvents Check Solvents/Glassware replace_septum->check_solvents Still Contaminated? run_blank Run Solvent Blank check_solvents->run_blank Carryover?

Caption: A logical troubleshooting workflow for common GC-MS issues encountered during the analysis of this compound.

fragmentation_pathway parent_ion This compound (m/z 266) fragment_118 [C9H10]+• (m/z 118) parent_ion->fragment_118 McLafferty Rearrangement fragment_117 [C9H9]+ (m/z 117) fragment_118->fragment_117 Loss of H• fragment_103 [C8H7]+ (m/z 103) fragment_117->fragment_103 Loss of CH2 neutral_loss_1 - C9H8O2 neutral_loss_2 - H neutral_loss_3 - CH2

Caption: A simplified representation of the proposed electron ionization fragmentation pathway for this compound.

References

Technical Support Center: NMR Spectral Analysis of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMR spectral analysis of cinnamate esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I distinguish between trans and cis isomers of my cinnamate ester using ¹H NMR?

Answer: The key to distinguishing between trans and cis isomers lies in the coupling constant (J-value) of the two vinylic protons (the protons on the C=C double bond).

  • trans-Isomers : Exhibit a large coupling constant, typically in the range of 11-18 Hz .[1] For most cinnamate esters, this value is consistently around 15-16 Hz.[2][3]

  • cis-Isomers : Show a smaller coupling constant, usually between 6-15 Hz .[1]

This difference is a reliable diagnostic tool. A large doublet splitting for both vinylic protons strongly indicates the trans configuration.[4][5]

Troubleshooting Workflow: E/Z Isomer Identification

G cluster_workflow Workflow for E/Z Isomer Identification start Locate Vinylic Proton Signals (~6.3-7.8 ppm) measure_j Measure the Coupling Constant (J-value) between the two doublets. start->measure_j decision Is J ≈ 15-16 Hz? measure_j->decision trans Conclusion: Isomer is trans (E) decision->trans  Yes cis Conclusion: Isomer is cis (Z) decision->cis  No (J ≈ 11-12 Hz)

Caption: Workflow to determine cinnamate ester stereochemistry using J-coupling values.

Q2: My aromatic proton signals are a complex, overlapping multiplet. How can I assign them?

Answer: This is common for unsubstituted or symmetrically substituted phenyl rings in cinnamate esters. The protons on the benzene ring often have very similar chemical environments, leading to overlapping signals, typically between 7.3 and 7.6 ppm.[6]

Troubleshooting Steps:

  • Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or higher) can increase spectral dispersion and resolve the multiplet into more distinct patterns.

  • Change of Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent due to anisotropic effects.[7] Acquiring the spectrum in a different solvent like benzene-d₆ or acetone-d₆ may resolve the overlapping signals.[8]

  • 2D NMR: If precise assignment is critical, a 2D NMR experiment like COSY (Correlation Spectroscopy) can show which protons are coupled to each other. A HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate each proton to its directly attached carbon atom.

Q3: I see unexpected peaks in my spectrum. What are the likely sources?

Answer: Unexpected peaks are usually due to impurities. Common sources include:

  • Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, hexane, acetone) are often difficult to remove completely.[8]

  • Water: Deuterated solvents can absorb atmospheric moisture, leading to a water peak.[8] Its position varies significantly with the solvent.[9]

  • Unreacted Starting Materials: Residual cinnamic acid or the alcohol used for esterification may be present.

  • Silicone Grease: If you used greased glass joints, you might see small, broad peaks from the grease.[10]

  • Side Products: Isomerization to the cis isomer or other side reactions can introduce unexpected signals.[11]

Troubleshooting Diagram: Identifying Unknown Peaks

G cluster_troubleshooting Troubleshooting Unexpected NMR Peaks start Unexpected Peak(s) Observed check_solvent Compare peak to known residual solvent tables. start->check_solvent check_water Check for broad singlet (H₂O peak). start->check_water check_sm Compare to spectra of starting materials. start->check_sm check_grease Look for small, broad peaks (Silicone Grease). start->check_grease conclusion Peak identified as impurity. Consider re-purification. check_solvent->conclusion Match Found d2o_shake Add D₂O and re-acquire. Did the peak disappear? check_water->d2o_shake check_sm->conclusion Match Found check_grease->conclusion Match Found d2o_shake->conclusion Yes (Labile H) unidentified Peak remains unidentified. Consider 2D NMR or MS. d2o_shake->unidentified No

Caption: A logical guide to identifying the source of unknown peaks in an NMR spectrum.

Q4: Why are my NMR peaks broad?

Answer: Peak broadening can stem from several issues related to sample preparation and instrument settings.[8]

Possible Causes:

  • Poor Shimming: The magnetic field may not be homogeneous. This is the most common cause and requires re-shimming the instrument.

  • Insoluble Material: The sample is not fully dissolved or contains solid particulates.[12] Always filter your NMR sample into the tube.[13]

  • High Concentration: A highly concentrated sample can be viscous, leading to broader lines.[12] Diluting the sample may help.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[14]

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process (like rotamer interconversion) on the NMR timescale, it can broaden peaks.[8] Acquiring the spectrum at a different temperature might sharpen them.

Data Tables for Cinnamate Ester Analysis

The following tables provide typical NMR data for (E)-ethyl cinnamate in CDCl₃, a common representative of this class of compounds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Table 1: Typical ¹H NMR Data for (E)-Ethyl Cinnamate in CDCl₃

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
Ar-H (ortho)~7.52m-2H
Ar-H (meta, para)~7.38m-3H
Ar-CH =~7.68dJ = 16.01H
=CH -COOR~6.43dJ = 16.01H
O-CH₂ -CH₃~4.25qJ = 7.12H
O-CH₂-CH₃ ~1.33tJ = 7.13H
Data compiled from multiple sources.[3][6][15][16]

Table 2: Typical ¹³C NMR Data for (E)-Ethyl Cinnamate in CDCl₃

Carbon AtomChemical Shift (ppm)
C =O~166.8
Ar-C H=~144.5
C -ipso~134.5
C -para~130.2
C -ortho~128.9
C -meta~128.1
=C H-COOR~118.4
O-C H₂-CH₃~60.4
O-CH₂-C H₃~14.3
Data compiled from multiple sources.[15][16]

Experimental Protocols

Standard Protocol for NMR Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[14]

Materials:

  • Cinnamate ester sample

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pasteur pipette and glass wool

  • Vial for dissolving the sample

Procedure:

  • Weigh the Sample: Weigh approximately 5-25 mg of your cinnamate ester for a ¹H NMR spectrum.[12] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[13]

  • Dissolve the Sample: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gently swirl the vial until the sample is completely dissolved.

  • Filter the Solution: Place a small, tight plug of glass wool into the neck of a Pasteur pipette.[12]

  • Transfer to NMR Tube: Using the pipette, filter the solution directly into the NMR tube. This step is critical to remove any dust or undissolved particles that can ruin the magnetic field homogeneity.[12] The final liquid height in the tube should be about 4-5 cm.[13][14]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

References

Technical Support Center: Enhancing the Solubility of 3-Phenylpropyl Cinnamate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 3-Phenylpropyl cinnamate in bioassay development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a cinnamate ester with known applications in the fragrance and flavor industries.[1][2] It is a lipophilic (fat-soluble) compound, characterized by a high LogP value (estimated around 4.9 to 5.023), which makes it practically insoluble in water.[1][3] For bioassays, which are typically conducted in aqueous environments like cell culture media or buffers, this poor solubility can lead to several problems, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the primary solvents for dissolving this compound?

A2: Due to its chemical nature, this compound is soluble in organic solvents. The most commonly recommended solvent for preparing stock solutions for bioassays is dimethyl sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol, methanol, isopropanol, and various oils.[1][2][3][4]

Q3: What is the general strategy for preparing this compound for a bioassay?

A3: The standard approach involves preparing a high-concentration stock solution in a water-miscible organic solvent, typically 100% DMSO. This stock solution is then serially diluted to the final working concentration in the aqueous bioassay medium. This two-step process helps to minimize the risk of the compound precipitating out of the solution.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the test compound) in your experimental design to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the organic solvent.

  • Possible Cause: The concentration of the compound may be too high for the chosen solvent.

    • Solution: Try reducing the concentration of this compound. If solubility is still an issue, gentle warming (e.g., to 37°C) or brief sonication can help facilitate dissolution. Always ensure the compound is fully dissolved before proceeding to the next step.

Issue 2: The compound precipitates immediately upon dilution into my aqueous bioassay medium.

  • Possible Cause 1: "Solvent Shock". This occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the compound to "crash out" of the solution due to the sudden change in polarity.

    • Solution: Employ a serial dilution method. Instead of adding the stock solution directly to your final volume of medium, perform one or more intermediate dilution steps in the pre-warmed (37°C) medium. Additionally, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Possible Cause 2: The final concentration exceeds the aqueous solubility limit.

    • Solution: Lower the final working concentration of this compound in your assay. You may need to perform a solubility test to determine the maximum achievable concentration in your specific bioassay medium.

Issue 3: The solution appears clear initially but forms a precipitate after some time in the incubator.

  • Possible Cause 1: Temperature fluctuations. Changes in temperature can affect the solubility of the compound.

    • Solution: Ensure that all solutions, including the bioassay medium, are pre-warmed to the experimental temperature (typically 37°C) before adding the compound. Avoid repeated warming and cooling of the solutions.

  • Possible Cause 2: Interaction with media components. The compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time.

    • Solution: If possible, try a different basal media formulation. In some cases, reducing the serum concentration or using a serum-free medium might help, although this can also sometimes exacerbate precipitation for certain compounds.

  • Possible Cause 3: Compound instability. The compound may be degrading over time into less soluble byproducts.

    • Solution: Assess the stability of this compound under your experimental conditions. Consider preparing fresh working solutions immediately before each experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₈H₁₈O₂[5]
Molecular Weight266.33 g/mol [5]
AppearanceColorless to slightly yellow liquid[5]
Water SolubilityInsoluble[1][2]
LogP (o/w)4.9 - 5.023 (estimated)[1][3]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 25°CSource(s)
Ethanol73.86[4]
Methanol112.24[4]
Isopropanol27.58[4]
WaterInsoluble[1][2]
OilsSoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for a Cell-Based Assay

This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments, such as an anti-inflammatory or antimicrobial assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile serological pipettes and pipette tips

  • Complete cell culture medium (pre-warmed to 37°C)

Procedure:

  • Preparation of a 100 mM DMSO Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile container. (Molecular Weight = 266.33 g/mol )

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 26.63 mg of this compound in 1 mL of DMSO.

    • Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions by Serial Dilution:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentrations. It is recommended to perform at least one intermediate dilution step.

      • Example for a 100 µM final concentration:

        • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed medium. This will give you a 1 mM solution.

        • Prepare the final working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed medium. This results in a final concentration of 100 µM.

    • During each dilution step, add the more concentrated solution to the diluent while gently vortexing or pipetting up and down to ensure immediate and thorough mixing.

    • Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.

Protocol 2: Representative Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol is a representative example based on common assays for evaluating the anti-inflammatory properties of cinnamic acid derivatives.

Cell Line: RAW 264.7 murine macrophage cell line.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit LPS-induced NO production.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (prepared as described in Protocol 1).

    • Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of NO production like L-NAME).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • After the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_bioassay Bioassay compound This compound Powder stock 100 mM Stock Solution (Store at -20°C to -80°C) compound->stock dmso 100% DMSO dmso->stock intermediate Intermediate Dilution (e.g., 1 mM) stock->intermediate medium Pre-warmed (37°C) Bioassay Medium medium->intermediate working Final Working Solutions (Various Concentrations) medium->working intermediate->working treatment Treat Cells with Working Solutions working->treatment cells Plate Cells cells->treatment incubation Incubate treatment->incubation analysis Data Analysis incubation->analysis

Caption: Workflow for preparing this compound solutions for bioassays.

nf_kappa_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Cinnamate Cinnamic Acid Derivatives Cinnamate->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) DNA->Genes Transcription mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor Activates Cinnamate Cinnamic Acid Derivatives Cinnamate->MAPKK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactor->Genes

References

Technical Support Center: Method Development for Quantifying 3-Phenylpropyl Cinnamate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Phenylpropyl cinnamate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of technique depends on the matrix complexity, required sensitivity, and available instrumentation.

Q2: How do I choose between GC-MS and LC-MS for my analysis?

A2: GC-MS is well-suited for volatile and thermally stable compounds like this compound, especially in less complex matrices like fragrances and some food products.[1][2][3] LC-MS/MS is often preferred for more complex matrices such as plasma, biological tissues, or complex cosmetic formulations, as it can offer higher selectivity and sensitivity, and minimizes the need for extensive sample cleanup.[4]

Q3: What are the key challenges in quantifying this compound in complex matrices?

A3: The primary challenges include matrix effects, where other components in the sample can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6][7] Other challenges include co-elution of interfering compounds, analyte stability during sample preparation, and achieving adequate sensitivity for trace-level detection.

Q4: What is the best sample preparation technique for my sample?

A4: The optimal sample preparation technique depends on the matrix. For liquid samples like beverages, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[8][9] For semi-solid matrices like creams or lotions, a solvent extraction followed by cleanup using SPE or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective.[10][11][12][13][14] For biological fluids like plasma, protein precipitation is a common first step.[4][15]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: To minimize matrix effects, you can optimize your sample cleanup procedure to remove interfering substances, use a matrix-matched calibration curve, or employ an isotopically labeled internal standard.[5][7][16] Chromatographic separation can also be optimized to separate this compound from co-eluting matrix components.

Troubleshooting Guides

Sample Preparation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete extraction from the matrix.- Increase extraction time or use a more vigorous extraction method (e.g., vortexing, sonication).- Use a stronger extraction solvent.- For SPE, ensure the sorbent is appropriate for the analyte and optimize the elution solvent.
Analyte loss during solvent evaporation.- Use a gentle stream of nitrogen for evaporation at a controlled temperature.- Avoid complete dryness of the sample.
Analyte degradation.- Investigate the stability of this compound under your extraction conditions (pH, temperature).- Work with cooled samples and solvents if necessary.
Poor Reproducibility Inconsistent sample preparation steps.- Ensure accurate and consistent volumes of all reagents and samples.- Standardize extraction times and conditions.- Use an internal standard to correct for variability.
Inhomogeneous sample.- Thoroughly homogenize the sample before taking an aliquot for extraction.
Chromatography & Detection Issues (HPLC & LC-MS)
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing Column overload.- Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds, although not expected for this analyte) to the mobile phase.- Use a different column with a more inert stationary phase.
Column contamination.- Wash the column with a strong solvent.- Use a guard column to protect the analytical column.[17][18][19][20][21]
Peak Fronting Sample solvent stronger than the mobile phase.- Dissolve the final extract in the initial mobile phase or a weaker solvent.
Column collapse.- Ensure the mobile phase pH is within the stable range for the column.
Inconsistent Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Noisy Baseline Contaminated mobile phase or detector cell.- Use HPLC-grade solvents.- Flush the detector cell.
Air bubbles in the system.- Degas the mobile phase and purge the pump.
Ion Suppression/Enhancement (LC-MS) Co-eluting matrix components.- Improve chromatographic separation to resolve the analyte from interferences.- Enhance sample cleanup to remove matrix components.- Use a matrix-matched calibration curve or an isotopically labeled internal standard.[5][6]
Chromatography & Detection Issues (GC-MS)
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column.- Use a deactivated liner and a high-quality, low-bleed GC column.- Perform inlet maintenance (replace liner and septum).
Column contamination.- Bake out the column at the recommended temperature.- Trim the front end of the column.
Low Response Analyte adsorption in the inlet.- Use a deactivated liner and ensure proper injection technique.
Incorrect split ratio.- Optimize the split ratio for your analyte concentration.
Ghost Peaks Carryover from a previous injection.- Run a solvent blank after a high-concentration sample.- Clean the syringe and injector port.
Matrix-Induced Signal Enhancement Matrix components coating the liner and column, reducing active sites.- Use matrix-matched standards for calibration.- Perform regular inlet and column maintenance.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cosmetic Cream using HPLC-UV

1. Sample Preparation:

  • Weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the cream.
  • Place the tube in an ultrasonic bath for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection: 280 nm

3. Calibration:

  • Prepare a series of calibration standards of this compound in acetonitrile ranging from 1 to 100 µg/mL.

Protocol 2: Quantification of this compound in a Beverage using GC-MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take 10 mL of the beverage in a separatory funnel.
  • Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
  • Allow the layers to separate and collect the organic (bottom) layer.
  • Pass the organic layer through anhydrous sodium sulfate to remove any residual water.
  • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
  • Transfer to a GC vial.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
  • Inlet Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1)
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 118, 117, 103).[2]

3. Calibration:

  • Prepare matrix-matched calibration standards by spiking a blank beverage sample with this compound at concentrations ranging from 0.1 to 10 µg/mL and extracting them using the same procedure.

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma into a microcentrifuge tube.
  • Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Transfer to an LC vial.

2. LC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound (precursor ion > product ion).

3. Calibration:

  • Prepare a calibration curve by spiking blank plasma with this compound at concentrations ranging from 1 to 1000 ng/mL and processing them alongside the samples.

Quantitative Data Summary

The following tables provide expected performance characteristics for the described methods. These values are illustrative and should be validated in your laboratory.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity Range1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 2: GC-MS Method Performance

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL (R² > 0.99)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 3: LC-MS/MS Method Performance

ParameterExpected Value
Linearity Range1 - 1000 ng/mL (R² > 0.998)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

experimental_workflow_lLE cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis sample Beverage Sample (10 mL) add_solvent Add Dichloromethane (10 mL) sample->add_solvent shake Shake Vigorously (2 min) add_solvent->shake separate Separate Organic Layer shake->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate to 1 mL dry->evaporate gc_vial Transfer to GC Vial evaporate->gc_vial gcms GC-MS Analysis gc_vial->gcms

Caption: Workflow for LLE Sample Preparation and GC-MS Analysis.

experimental_workflow_PP cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis sample Plasma Sample (100 µL) add_solvent Add Acetonitrile + IS (300 µL) sample->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_vial Transfer to LC Vial reconstitute->lc_vial lcmsms LC-MS/MS Analysis lc_vial->lcmsms

References

Technical Support Center: 3-Phenylpropyl Cinnamate Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding skin sensitization concerns associated with 3-Phenylpropyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for skin sensitization?

This compound is a chemical compound used as a fragrance ingredient.[1][2] It belongs to the cinnamate family, which are known for their potential to cause skin sensitization, leading to allergic contact dermatitis.[3] The core concern stems from the electrophilic nature of cinnamates, which allows them to covalently bind to skin proteins, a process known as haptenation.[4] This is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization.[4][5]

Q2: What is the proposed molecular mechanism for skin sensitization by compounds like this compound?

The primary mechanism involves the activation of the Keap1-Nrf2-ARE signaling pathway.[6][7][8] Here's a breakdown of the process:

  • Haptenation: As an electrophilic substance, this compound can react with nucleophilic amino acid residues (like cysteine) in skin proteins.[4]

  • Keap1 Modification: This reaction can modify the sensor protein Keap1, which under normal conditions targets the transcription factor Nrf2 for degradation.[6]

  • Nrf2 Activation: Modification of Keap1 leads to the stabilization and nuclear accumulation of Nrf2.[6]

  • ARE-Mediated Gene Expression: Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[6][9] This activation of keratinocytes is the second key event in the skin sensitization AOP.[10][11]

Q3: What are the key in vitro methods to assess the skin sensitization potential of this compound?

Several validated non-animal test methods are used in an integrated approach to assess skin sensitization. Each test addresses a specific key event in the AOP:[5]

  • Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the first key event, protein reactivity.[12][13][14] It measures the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical.[12][15]

  • KeratinoSens™ (ARE-Nrf2 Luciferase Test Method): A cell-based assay that addresses the second key event, keratinocyte activation.[9][10][16] It uses a modified human keratinocyte cell line to measure the activation of the Keap1-Nrf2 pathway via a luciferase reporter gene.[16][17][18]

  • human Cell Line Activation Test (h-CLAT): A cell-based assay that addresses the third key event, dendritic cell activation.[19][20] It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following chemical exposure.[20][21]

Q4: How do results from different in vitro assays for this compound and related compounds compare?

Data for this compound itself is limited in the public domain, but data for related cinnamates, like cinnamic aldehyde (a known sensitizer), is widely available and used as a positive control in these assays.[22][23] The table below summarizes typical results for a known sensitizer across the key in vitro assays.

AssayKey Event AddressedEndpoint MeasuredTypical Result for a Sensitizer
DPRA KE1: Protein ReactivityCysteine & Lysine Peptide Depletion (%)Significant depletion (e.g., >6.38% mean depletion)
KeratinoSens™ KE2: Keratinocyte ActivationLuciferase Gene Induction (EC1.5 value)Positive (EC1.5 < 2000 µM)
h-CLAT KE3: Dendritic Cell ActivationCD86 & CD54 Expression (RFI)Positive (CD86 RFI ≥ 150% or CD54 RFI ≥ 200%)

This table presents generalized positive criteria. Specific values and classifications can be found in the respective OECD test guidelines.

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments with this compound and similar compounds.

Issue 1: Difficulty Dissolving this compound for Experiments

  • Problem: this compound has low water solubility, which can be challenging for aqueous-based assays.[24]

  • Symptoms: Precipitate formation in stock solutions or culture media; inconsistent or non-reproducible results.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: Water is not a suitable solvent.

      • Solution: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro assays like KeratinoSens™ and h-CLAT.[9][22] For DPRA, acetonitrile is typically used.[25]

    • Concentration Too High: The compound may be exceeding its solubility limit in the chosen solvent or final medium.

      • Solution 1: Prepare a high-concentration stock in DMSO (e.g., 200 mM) and then perform serial dilutions in the appropriate medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤ 1%).[9][22]

      • Solution 2: Conduct a solubility pre-test. Visually inspect different concentrations of the test article in the final vehicle for any precipitation after a settling period (e.g., 2 hours).[9]

Issue 2: High Variability in KeratinoSens™ / ARE-Nrf2 Luciferase Assay Results

  • Problem: Inconsistent luciferase induction levels across replicate wells or between independent experiments.

  • Symptoms: High standard deviations; difficulty in determining a clear dose-response curve; biphasic (U-shaped) dose-response.

  • Possible Causes & Solutions:

    • Cell Health & Confluency: Variations in cell seeding density or health can significantly impact results.

      • Solution: Ensure a consistent cell seeding protocol and only use cells within a defined passage number range. Visually inspect cells for proper morphology and confluency before adding the test chemical.

    • Cytotoxicity: At higher concentrations, cytotoxicity can interfere with the luciferase signal, leading to a drop-off in induction and a biphasic curve.

      • Solution: Always run a parallel cytotoxicity assay (e.g., MTT).[17][22] According to OECD guidelines, a positive result is only considered valid if cell viability is above a certain threshold (e.g., >70%).[23] If a biphasic response is reproducible, the lower EC1.5 value should be reported.[26]

    • Compound Instability: The compound may degrade in the culture medium over the 48-hour incubation period.

      • Solution: While difficult to control, being aware of the chemical's stability can help interpret results. If instability is suspected, shorter exposure times could be explored in non-guideline, screening-level studies.

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays (e.g., h-CLAT, KeratinoSens™)

  • Problem: The test article shows high cytotoxicity at concentrations where sensitization effects are expected, making it difficult to obtain a valid result.

  • Symptoms: Cell viability drops below 50%, which is the threshold for a valid h-CLAT prediction.[21]

  • Possible Causes & Solutions:

    • Concentration Range Too High: The initial dose range finding was not optimal.

      • Solution: Perform a more detailed dose-range finding experiment with a wider range of concentrations to accurately determine the CV75 (the concentration causing 75% cell viability) for the h-CLAT, which is then used to set the concentrations for the definitive test.[19]

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.

      • Solution: Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level, typically 1% or less for DMSO.[22]

    • Intrinsic Properties of the Chemical: Some chemicals are inherently cytotoxic.

      • Solution: For highly cytotoxic materials, it may be challenging to find a concentration window that is non-toxic but still capable of inducing a sensitization response. This is a known limitation of some in vitro assays.[27] In such cases, the weight of evidence from other assays (like DPRA, which has no cytotoxicity component) becomes more critical.

Experimental Protocols & Visualizations

Key Signaling Pathway: Keap1-Nrf2 Activation

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress and is the basis for the KeratinoSens™ assay.[6][9][18]

Keap1_Nrf2_Pathway Keap1-Nrf2 Signaling Pathway in Skin Sensitization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Normal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Sensitizer This compound (Electrophile) Sensitizer->Keap1_Nrf2 Covalent Modification ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Expression (e.g., AKR1C2) ARE->Genes Initiates Transcription

Keap1-Nrf2 signaling pathway activation by a skin sensitizer.
Experimental Workflow: Integrated Approach to Testing

Current regulatory guidance recommends an integrated approach to testing and assessment (IATA), often using a "two out of three" logic based on assays covering the initial key events of the AOP.[5]

IATA_Workflow Integrated Testing Strategy for Skin Sensitization cluster_assays In Vitro / In Chemico Assays start Test Chemical: This compound dpra KE1: DPRA (Protein Reactivity) start->dpra keratino KE2: KeratinoSens™ (Keratinocyte Activation) start->keratino hclat KE3: h-CLAT (Dendritic Cell Activation) start->hclat logic Weight of Evidence (e.g., '2 out of 3' positive) dpra->logic keratino->logic hclat->logic sensitizer Classify as SENSITIZER logic->sensitizer Positive nonsensitizer Classify as NON-SENSITIZER logic->nonsensitizer Negative

An integrated workflow for skin sensitization assessment.
Detailed Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

This protocol is a summarized version based on the principles of the OECD Test Guideline 442C.

  • Preparation of Reagents:

    • Prepare a stock solution of a synthetic cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at 0.667 mM in phosphate buffer.[25]

    • Prepare a stock solution of a synthetic lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at 0.667 mM in ammonium acetate buffer.

    • Prepare a 100 mM stock solution of this compound in acetonitrile.[25]

    • Prepare a positive control (e.g., Cinnamic aldehyde) in acetonitrile.[15]

  • Incubation:

    • For the cysteine peptide, mix the peptide solution with the test chemical solution in a 1:50 ratio (peptide:chemical).

    • For the lysine peptide, mix the peptide solution with the test chemical solution in a 1:10 ratio (peptide:chemical).

    • Prepare reference controls containing the peptide and acetonitrile (without the test chemical).

    • Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C, protected from light.[13][15]

  • Analysis:

    • Following incubation, quench the reaction and dilute the samples as needed for analysis.

    • Analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[13][14]

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100

    • Classify the reactivity based on the mean depletion of cysteine and lysine. For example, a mean depletion of >6.38% is often used as a threshold for a positive prediction.[15]

References

Validation & Comparative

A Comparative Guide to Phenylpropyl Cinnamate vs. Phenethyl Cinnamate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and physicochemical properties of 3-Phenylpropyl Cinnamate and Phenethyl Cinnamate in fragrance applications, supported by available data and detailed experimental methodologies.

In the intricate world of fragrance chemistry, the selection of individual aroma compounds is paramount to achieving a desired olfactory profile and ensuring product stability and longevity. Among the vast array of fragrance ingredients, cinnamate esters, known for their warm, balsamic, and sweet notes, are frequently employed. This guide provides a detailed comparison of two such esters: this compound and Phenethyl Cinnamate. While direct comparative experimental data is limited in publicly available literature, this document synthesizes existing information on their individual properties and outlines the experimental protocols used to evaluate their performance in fragrance applications.

Physicochemical and Olfactory Profile Comparison

A summary of the key properties of this compound and Phenethyl Cinnamate is presented below. This data has been compiled from various chemical and fragrance industry sources.

PropertyThis compoundPhenethyl Cinnamate
Chemical Structure C₁₈H₁₈O₂C₁₇H₁₆O₂
Molecular Weight 266.34 g/mol [1]252.31 g/mol
Appearance Colorless to slightly yellow liquid[2]White crystals[3]
Odor Profile Sweet, balsamic, spicy, with apricot and heavy floral, rosy notes[4]Rich, heavy balsam, rosy, with foliage, spicy, and fruity undertones[3]
Odor Strength MediumMedium
Substantivity >400 hours on a smelling strip[4]>400 hours on a smelling strip[3]
Primary Use in Fragrance Blender and fixative in floral and balsamic types[5]Fixative and to add volume, especially for rosy notes
Solubility Soluble in ethanol; insoluble in water[1]Soluble in alcohol; insoluble in water

Experimental Protocols for Fragrance Performance Evaluation

To provide a framework for the objective comparison of fragrance ingredients like this compound and Phenethyl Cinnamate, detailed experimental methodologies are essential. The following sections describe standard protocols for key fragrance performance assessments.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively assess and compare the olfactory profiles of this compound and Phenethyl Cinnamate.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 trained sensory assessors is selected based on their olfactory acuity and descriptive ability. Panelists undergo training to familiarize themselves with a range of balsamic and floral aroma standards and to develop a consensus vocabulary to describe the olfactory characteristics of the cinnamates.

  • Sample Preparation: Solutions of this compound and Phenethyl Cinnamate are prepared at a concentration of 1% in an odorless, non-polar solvent (e.g., diethyl phthalate). Samples are presented to panelists on fragrance-free smelling strips.

  • Evaluation: Panelists evaluate the samples in a controlled environment with neutral airflow and temperature. They rate the intensity of each agreed-upon descriptor (e.g., sweet, balsamic, spicy, rosy, fruity) on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

  • Data Analysis: The intensity ratings from each panelist are collected and statistically analyzed. Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute between the two cinnamates. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

G cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panelist_Selection Select & Train Sensory Panel Sample_Prep Prepare Cinnamate Solutions (1%) Panelist_Selection->Sample_Prep Evaluation Panelists Evaluate Samples on Smelling Strips Sample_Prep->Evaluation Rating Rate Intensity of Descriptors on Scale Evaluation->Rating Data_Collection Collect Intensity Data Rating->Data_Collection Statistical_Analysis ANOVA & PCA Analysis Data_Collection->Statistical_Analysis Results Comparative Odor Profile Statistical_Analysis->Results

Sensory Evaluation Workflow
Substantivity on Fabric: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantitatively compare the longevity and release of this compound and Phenethyl Cinnamate from a fabric substrate over time.

Methodology:

  • Fabric Treatment: Standard cotton swatches are treated with a solution of each cinnamate in ethanol (e.g., 1% solution). The swatches are allowed to air-dry in a controlled environment.

  • Headspace Sampling: At specified time intervals (e.g., 1, 6, 24, and 48 hours), individual treated fabric swatches are placed in sealed headspace vials. The vials are incubated at a constant temperature (e.g., 32°C, to simulate skin temperature) to allow the fragrance molecules to volatilize into the headspace.

  • GC-MS Analysis: A sample of the headspace gas is collected using a solid-phase microextraction (SPME) fiber or a gas-tight syringe and injected into a GC-MS system. The GC separates the volatile compounds, and the MS identifies and quantifies the amount of each cinnamate present in the headspace.

  • Data Analysis: The concentration of each cinnamate in the headspace at each time point is determined. The rate of decrease in concentration over time provides a quantitative measure of the substantivity of each compound on the fabric.

Stability in a Cosmetic Formulation: Accelerated Aging Study

Objective: To assess and compare the chemical stability of this compound and Phenethyl Cinnamate in a representative cosmetic base (e.g., a simple lotion) under accelerated aging conditions.

Methodology:

  • Sample Preparation: Two batches of a base lotion are prepared. To one batch, this compound is added at a typical use concentration (e.g., 0.5%). To the other batch, Phenethyl Cinnamate is added at the same concentration.

  • Accelerated Aging: The samples are stored in controlled environmental chambers under various stress conditions to simulate aging. Common conditions include elevated temperatures (e.g., 40°C and 50°C), exposure to UV light, and freeze-thaw cycles.[6][7]

  • Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), samples are withdrawn and analyzed for:

    • Chemical Degradation: The concentration of the parent cinnamate is quantified using High-Performance Liquid Chromatography (HPLC) to determine the extent of degradation.

    • Olfactory Changes: A sensory panel evaluates the odor of the aged samples compared to a fresh control to detect any changes in the fragrance profile.

    • Physical Changes: The color, viscosity, and pH of the lotion are measured to assess any changes in the product's physical properties.

  • Data Analysis: The degradation kinetics of each cinnamate are determined under each stress condition. The results from the sensory and physical analyses provide a comprehensive comparison of their stability in the cosmetic formulation.

Conclusion

Both this compound and Phenethyl Cinnamate are valuable fragrance ingredients with warm, balsamic, and sweet olfactory profiles. Their high substantivity makes them excellent choices for use as fixatives in a variety of fragrance applications, particularly in floral and oriental compositions. While their odor profiles share similarities, subtle differences in their spicy, fruity, and rosy nuances can significantly impact the final character of a fragrance.

The selection between these two cinnamates will ultimately depend on the specific creative direction of the perfumer and the desired performance characteristics in the final product. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to generate the quantitative data necessary for an informed decision-making process in fragrance development. Further research employing these methodologies would be highly beneficial to the fragrance industry, providing a clearer understanding of the performance differences between these two closely related and widely used aroma compounds.

References

A Comparative Guide to the Antimicrobial Efficacy of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have garnered significant attention as a promising class of antimicrobial compounds. Their natural origins and established safety profiles make them attractive candidates for development. This guide provides an objective comparison of the antimicrobial efficacy of various cinnamate esters, supported by experimental data, to aid researchers in this critical field.

Comparative Antimicrobial Activity

The antimicrobial potency of cinnamate esters is frequently evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial efficacy.

A systematic study by de Morais et al. (2023) provides a standardized comparison of the MIC values of several cinnamate esters against a panel of pathogenic bacteria and fungi. The data clearly indicates that esterification of cinnamic acid can significantly modulate its antimicrobial activity, with the structure of the alcohol moiety playing a crucial role.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters against Selected Microorganisms (µM)

CompoundStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosaCandida albicansCandida tropicalisCandida glabrata
Methyl Cinnamate789.19--789.19789.19789.19
Ethyl Cinnamate---726.36726.36726.36
Propyl Cinnamate672.83--672.83672.83672.83
Butyl Cinnamate626.62626.62626.62626.62626.62626.62
Decyl Cinnamate550.96550.96550.96>550.96>550.96>550.96
Benzyl Cinnamate537.81537.811075.63>1075.63>1075.63>1075.63

Data sourced from de Morais et al. (2023) as cited in BenchChem.[1] '-' indicates data not provided in the source.

From the data, a clear trend emerges for the antibacterial activity of straight-chain alkyl cinnamates against the tested strains: the potency increases with the length of the alkyl chain, with decyl cinnamate exhibiting the lowest MIC value against the bacteria tested.[1] This suggests that increased lipophilicity may enhance the passage of the compounds through the bacterial cell membrane.[1] Benzyl cinnamate also demonstrated notable activity against S. aureus and S. epidermidis.[1] In terms of antifungal activity, butyl cinnamate was the most potent among the tested straight-chain esters against the Candida species.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial efficacy of compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a pure culture. The concentration of the inoculum is adjusted to a specific turbidity, typically corresponding to a known number of colony-forming units per milliliter (CFU/mL).

  • Preparation of Test Compounds: Stock solutions of the cinnamate esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a liquid growth medium (broth). This creates a range of decreasing concentrations of each compound.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microorganism to ensure the viability of the organism.

    • Negative Control: Wells containing only the growth medium to check for sterility.

  • Incubation: The microtiter plates are incubated under conditions optimal for the growth of the test microorganism (e.g., specific temperature and time).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[1]

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation prep_compounds Prepare Cinnamate Ester Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution serial_dilution->inoculation incubation Incubate Plate under Optimal Conditions inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Mechanisms of Antimicrobial Action

The antimicrobial activity of cinnamate esters is attributed to several mechanisms, which can differ between bacteria and fungi.

Bacterial Quorum Sensing Inhibition

One of the key mechanisms by which cinnamate derivatives exert their antibacterial effect is through the inhibition of quorum sensing (QS).[2][3] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors. Cinnamic acid and its derivatives have been shown to interfere with QS systems in bacteria like Pseudomonas aeruginosa, leading to a reduction in biofilm formation and virulence.[2][3][4] This is achieved by down-regulating the expression of key regulatory genes in the QS cascade, such as LasI/R and RhlI/R.[2]

quorum_sensing_inhibition autoinducer Autoinducer Synthesis (e.g., LasI, RhlI) receptor Receptor Binding (e.g., LasR, RhlR) autoinducer->receptor Activates gene_expression Virulence & Biofilm Gene Expression receptor->gene_expression Induces cinnamate Cinnamate Ester cinnamate->inhibition inhibition->autoinducer inhibition->receptor

Inhibition of bacterial quorum sensing.
Fungal Ergosterol Biosynthesis Disruption

In fungi, cinnamate esters are thought to disrupt the integrity of the cell membrane.[1] Some studies suggest that these compounds can directly interact with ergosterol, a vital component of the fungal plasma membrane.[5] Ergosterol is crucial for maintaining membrane fluidity and function. Its disruption can lead to increased membrane permeability and ultimately, cell death. This mechanism is analogous to that of some established antifungal drugs. The disruption of the ergosterol biosynthesis pathway is a key target for many antifungal agents.[6][7]

ergosterol_pathway_disruption acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Erg11/Cyp51A & other enzymes membrane Fungal Cell Membrane ergosterol->membrane Incorporation cinnamate Cinnamate Ester cinnamate->inhibition inhibition->lanosterol

References

A Comparative Analysis of the Bioactivity of 3-Phenylpropyl Cinnamate and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, natural compounds and their derivatives are a cornerstone of drug discovery. Cinnamic acid, a well-characterized phenylpropanoid, has demonstrated a broad spectrum of biological activities. Its ester derivative, 3-phenylpropyl cinnamate, while utilized in the fragrance and cosmetic industries for its aromatic properties and potential antioxidant benefits, remains less explored for its full therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound and cinnamic acid, summarizing available experimental data and outlining key experimental protocols to facilitate further research.

Executive Summary

Cinnamic acid exhibits well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, with a wealth of quantitative data available. In contrast, specific experimental data quantifying the bioactivity of this compound is scarce in publicly available literature. However, the esterification of cinnamic acid is known to modulate its biological effects, often enhancing its lipophilicity and potentially altering its interaction with biological targets. This guide presents a comprehensive overview of the established bioactivities of cinnamic acid and provides a framework for the systematic evaluation of this compound, drawing parallels from related cinnamate esters.

Data Presentation: A Comparative Overview

Due to the limited availability of quantitative data for this compound, the following tables primarily showcase the bioactivity of cinnamic acid. This data serves as a benchmark for future comparative studies.

Antioxidant Activity
CompoundAssayIC50 ValueReference
Cinnamic AcidDPPH~1.2 mM[1]
Cinnamic AcidABTS~0.8 mM[1]
This compound DPPH Data not available
This compound ABTS Data not available
Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
Cinnamic AcidLipoxygenase Inhibition> 100 µM[2]
Cinnamic AcidNitric Oxide Synthase InhibitionData not available
This compound Lipoxygenase Inhibition Data not available
This compound Nitric Oxide Synthase Inhibition Data not available
Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
Cinnamic AcidEscherichia coli> 1000 µg/mL[3]
Cinnamic AcidStaphylococcus aureus125 µg/mL[4]
Cinnamic AcidCandida albicans250 µg/mL[3]
This compound Various Data not available
Anticancer Activity
CompoundCell LineIC50 ValueReference
Cinnamic AcidGlioblastoma (DBTRG-05MG)~3 mM[5]
Cinnamic AcidMelanoma (UACC-257)~4.5 mM[5]
Cinnamic AcidProstate (DU-145)~1 mM[5]
Cinnamic AcidLung (NCI-H226)~2.5 mM[5]
This compound Various Data not available

Signaling Pathways

Cinnamic acid is known to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and apoptosis. The specific effects of this compound on these pathways are yet to be elucidated.

G Potential Signaling Pathways Modulated by Cinnamic Acid cluster_inflammation Inflammatory Response cluster_oxidative Oxidative Stress Response cluster_apoptosis Apoptosis Induction LPS/TLR4 LPS/TLR4 IKK IKK LPS/TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB inhibits Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) promotes transcription Cinnamic Acid_inflam Cinnamic Acid Cinnamic Acid_inflam->IKK inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) promotes transcription Cinnamic Acid_ox Cinnamic Acid Cinnamic Acid_ox->Keap1 inhibits Cinnamic Acid_apop Cinnamic Acid Death Receptors (e.g., TNFR1) Death Receptors (e.g., TNFR1) Cinnamic Acid_apop->Death Receptors (e.g., TNFR1) activates Caspase-8 Caspase-8 Death Receptors (e.g., TNFR1)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Signaling pathways modulated by cinnamic acid.

Experimental Protocols

To facilitate a direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for key bioactivity assays.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound (cinnamic acid or this compound) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G DPPH Radical Scavenging Assay Workflow Prepare DPPH and Test Compound Solutions Prepare DPPH and Test Compound Solutions Mix in 96-well plate Mix in 96-well plate Prepare DPPH and Test Compound Solutions->Mix in 96-well plate Incubate in dark (30 min) Incubate in dark (30 min) Mix in 96-well plate->Incubate in dark (30 min) Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in dark (30 min)->Measure Absorbance at 517 nm Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance at 517 nm->Calculate % Inhibition and IC50

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay
  • Reagent Preparation: Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the substrate, linoleic acid. Prepare various concentrations of the test compound.

  • Assay Procedure: Pre-incubate the enzyme with the test compound for a short period. Initiate the reaction by adding the substrate.

  • Measurement: Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

G Logical Workflow for Bioactivity Screening of this compound 3-PPC This compound Primary_Screening Primary Bioactivity Screening 3-PPC->Primary_Screening Antioxidant Antioxidant Assays (DPPH, ABTS) Primary_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LOX, NOS Inhibition) Primary_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial Anticancer Cytotoxicity Assays (MTT on Cancer Cell Lines) Primary_Screening->Anticancer Secondary_Screening Secondary Mechanistic Studies Antioxidant->Secondary_Screening If Active Anti_inflammatory->Secondary_Screening If Active Antimicrobial->Secondary_Screening If Active Anticancer->Secondary_Screening If Active Signaling_Pathways Signaling Pathway Analysis (NF-κB, Nrf2, MAPK, Apoptosis) Secondary_Screening->Signaling_Pathways In_vivo In vivo Efficacy and Toxicity Studies Signaling_Pathways->In_vivo

Caption: A proposed workflow for the comprehensive bioactivity screening of this compound.

Conclusion and Future Directions

Cinnamic acid is a natural compound with a well-established and diverse range of biological activities. While quantitative data for its ester, this compound, is currently lacking, the known structure-activity relationships of cinnamate derivatives suggest it holds significant potential as a bioactive agent. The esterification may enhance its lipophilicity, potentially leading to improved cellular uptake and altered bioactivity profiles.

To fully understand the therapeutic potential of this compound, a systematic investigation using the standardized protocols outlined in this guide is imperative. Direct, head-to-head comparative studies with cinnamic acid will be crucial to elucidate the impact of the 3-phenylpropyl ester moiety on its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, mechanistic studies to identify the specific signaling pathways modulated by this compound will provide a deeper understanding of its mode of action and pave the way for its potential development as a novel therapeutic agent.

References

Structure-Activity Relationship of Cinnamate Esters in Antiprotozoal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamate esters, a class of compounds derived from cinnamic acid, have emerged as a promising scaffold in the search for new antiprotozoal agents. Their activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium species, has been the subject of numerous studies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cinnamate ester derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic candidates.

Comparative Antiprotozoal Activity of Cinnamate Esters

The antiprotozoal efficacy of cinnamate esters is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the composition of the ester side chain. The following table summarizes the in vitro activity of a selection of cinnamate ester derivatives against various protozoan parasites and a mammalian cell line for cytotoxicity assessment.

Compound IDAromatic Ring SubstituentsEster GroupTarget ParasiteIC50 (µM)Cytotoxicity (L6 Cells) IC50 (µM)Selectivity Index (SI)
1 4-Nitrotert-ButylL. donovani1.7>191>112
2 3,4-Dihydroxy (Catechol)tert-ButylT. b. rhodesiense0.82734
3 4-HydroxyIsopentylL. amazonensisN/AN/AN/A
4 UnsubstitutedBornylL. majorN/AN/AN/A
5 3,4,5-Trimethoxy(E)-3-oxo-1,3-dihydroisobenzofuran-5-ylL. braziliensis<10N/AN/A
6 Unsubstituted(1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methylL. braziliensis<10N/AN/A
7 4-PropoxyN/AP. falciparumN/AN/AN/A

N/A: Data not available in the provided search results.

Key Observations from SAR Studies:

  • Aromatic Ring Substitution: The substitution pattern on the phenyl ring is a critical determinant of antiprotozoal activity.[1][2][3]

    • Nitro Groups: The presence of a nitro group, particularly at the 4-position, has been associated with high antileishmanial potency and selectivity.[1][3]

    • Hydroxy Groups: Catechol-type compounds (containing two adjacent hydroxyl groups) have demonstrated significant activity against T. b. rhodesiense.[1] The position of hydroxyl groups can influence both activity and cytotoxicity.[4]

  • Ester Side Chain: The nature of the alcohol moiety forming the ester plays a marked role in the compound's biological profile.[1]

    • Alkyl Chain Length: Smaller alkyl chains in the ester group have been linked to higher selectivity indices.[4]

    • Bulky and Complex Groups: The incorporation of more complex moieties like isobenzofuranone and triazoles has yielded compounds with potent activity against L. braziliensis amastigotes.[5]

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in the evaluation of cinnamate esters.

In Vitro Antiprotozoal Assay against Leishmania donovani Promastigotes

This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of L. donovani.

Materials:

  • Leishmania donovani promastigotes in logarithmic growth phase.

  • Schneider's Drosophila Medium supplemented with 10-20% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference drug (e.g., Pentamidine, Amphotericin B).

  • 96-well microtiter plates.

  • Resazurin solution.

  • Plate reader (fluorometer).

Procedure:

  • Parasite Culture: Maintain L. donovani promastigotes in supplemented Schneider's medium at 26°C.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of dilutions is then made in the culture medium. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Setup: Seed the 96-well plates with a suspension of L. donovani promastigotes (e.g., 1 x 10^6 parasites/mL) in fresh medium.

  • Drug Addition: Add the prepared dilutions of the test compounds and the reference drug to the wells. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add Resazurin solution to each well and incubate for another 2-4 hours. Viable parasites will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay using L6 Rat Myoblast Cells

This protocol is for assessing the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

  • L6 rat skeletal myoblast cell line.

  • RPMI-1640 medium supplemented with 10% FBS and L-glutamine.

  • Test compounds dissolved in DMSO.

  • Reference cytotoxic agent (e.g., Podophyllotoxin).

  • 96-well microtiter plates.

  • Resazurin solution.

  • Plate reader (fluorometer).

Procedure:

  • Cell Culture: Culture L6 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the 96-well plates with a suspension of L6 cells and allow them to adhere and grow for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds and the reference agent to the wells. The final DMSO concentration should be kept low.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Viability Measurement: Add Resazurin solution and incubate for 2-4 hours.

  • Data Reading: Measure the fluorescence as described in the antiprotozoal assay.

  • IC50 Calculation: Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the IC50 for the L6 cells to the IC50 for the parasite. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of cinnamate esters for antiprotozoal activity.

G cluster_0 Compound Preparation & Screening cluster_1 Hit Characterization cluster_2 Mechanism of Action & In Vivo Studies synthesis Synthesis of Cinnamate Ester Library primary_screen Primary In Vitro Screening (e.g., L. donovani promastigotes) synthesis->primary_screen cytotoxicity_screen Cytotoxicity Screening (e.g., L6 cells) primary_screen->cytotoxicity_screen ic50 IC50 Determination (Dose-Response) cytotoxicity_screen->ic50 si Selectivity Index (SI) Calculation ic50->si secondary_screen Secondary Screening (e.g., Amastigotes, other parasites) si->secondary_screen moa Mechanism of Action Studies (e.g., Apoptosis, Mitochondrial assays) secondary_screen->moa in_vivo In Vivo Efficacy Studies (Animal models) moa->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Generalized workflow for antiprotozoal drug discovery with cinnamate esters.

Plausible Signaling Pathway for Antiprotozoal Action

While the exact molecular targets are still under investigation, evidence suggests that some cinnamate esters induce an apoptosis-like cell death pathway in protozoa, potentially initiated by mitochondrial dysfunction.

G cinnamate Cinnamate Ester mitochondrion Mitochondrion cinnamate->mitochondrion Induces Dysfunction ros Increased ROS Production mitochondrion->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->mmp ros->mmp caspase Caspase-like Protease Activation mmp->caspase dna_frag DNA Fragmentation caspase->dna_frag apoptosis Apoptosis-like Cell Death dna_frag->apoptosis

Caption: Hypothetical pathway of cinnamate ester-induced apoptosis in protozoa.

References

Validating the Genotoxicity of 3-Phenylpropyl Cinnamate Through Read-Across Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical safety assessment, the "read-across" approach is a cornerstone for predicting the toxicological properties of a substance by using data from structurally similar chemicals, thereby reducing the need for extensive animal testing. This guide provides a comparative analysis of the genotoxic potential of 3-Phenylpropyl cinnamate, a fragrance ingredient, by leveraging data from its close structural analogs, phenethyl cinnamate and benzyl cinnamate.

The Read-Across Approach for Genotoxicity Assessment

The fundamental principle of the read-across methodology is that the toxicological profile of a substance can be inferred from analogs that share similar structural features and metabolic pathways. For this compound, phenethyl cinnamate and benzyl cinnamate are considered appropriate read-across analogs due to their close structural resemblance as esters of cinnamic acid. The primary difference lies in the alcohol moiety, which is not expected to significantly alter the potential for genotoxicity.

Comparative Genotoxicity Data

The following table summarizes the available genotoxicity data for this compound and its selected read-across analogs. A negative result in these assays indicates that the substance is not likely to cause genetic damage under the tested conditions.

Assay Test Substance Test System Metabolic Activation (S9) Result Reference
BlueScreen AssayThis compoundHuman-derived cell lineWith and WithoutNegative for genotoxicity, Positive for cytotoxicity[1]
In Vitro Micronucleus TestPhenethyl cinnamateNot specifiedNot specifiedNon-clastogenic[1]
Genotoxicity ExpectationThis compoundRead-across from phenethyl cinnamate-Not expected to be genotoxic[1]

Experimental Protocols

A battery of tests is typically employed to assess the genotoxic potential of a substance, covering different endpoints such as gene mutations, chromosomal damage, and aneuploidy.[2] The standard assays recommended by the Organisation for Economic Co-operation and Development (OECD) are pivotal for regulatory acceptance.[2][3]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[4][5]

  • Principle: This assay utilizes several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine), meaning they cannot synthesize it and require it for growth.[4] The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[5]

  • Methodology:

    • Bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[6][7]

    • The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[6]

    • The plates are incubated for 48-72 hours.[6]

    • The number of revertant colonies is counted and compared to a negative (solvent) control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.[5]

In Vitro Micronucleus Assay

This assay is designed to detect damage to chromosomes or the mitotic apparatus.[8][9][10]

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis).[11] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[8][10]

  • Methodology:

    • Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells) are cultured and exposed to the test substance at several concentrations, with and without S9 metabolic activation.[11]

    • Cytochalasin B is often added to block cytokinesis (cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[8][9][10]

    • After a suitable incubation period, the cells are harvested, fixed, and stained.[11][12]

    • The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[8][9][10] A statistically significant, dose-dependent increase in micronucleated cells suggests a positive result.[11]

In Vitro Chromosomal Aberration Test

This test evaluates the potential of a substance to cause structural damage to chromosomes.[13][14]

  • Principle: This assay identifies agents that cause structural chromosomal abnormalities, such as breaks and exchanges, in cultured mammalian cells.[13][14][15]

  • Methodology:

    • Cultured mammalian cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.[13][14]

    • At a predetermined time after treatment, the cells are treated with a substance that arrests them in metaphase, the stage of cell division where chromosomes are most condensed and visible.[15][16]

    • The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.[16]

    • The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations.[16][17] A dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[13]

Visualizing the Assessment Strategy

The following diagrams illustrate the logical workflow of the read-across assessment and a standard genotoxicity testing strategy.

Read_Across_Workflow Target Target Substance: This compound Analogs Identify Structural Analogs: - Phenethyl Cinnamate - Benzyl Cinnamate Target->Analogs Structural Similarity Data Gather Existing Genotoxicity Data for Analogs Analogs->Data Assessment Assess Similarity: - Structural - Metabolic Pathway Data->Assessment Conclusion Conclusion on Genotoxicity of Target Substance Assessment->Conclusion Weight of Evidence

Read-Across Workflow for Genotoxicity Assessment

Genotoxicity_Testing_Strategy Start Test Substance InVitro In Vitro Test Battery Start->InVitro Ames Ames Test (Gene Mutation) InVitro->Ames Micro In Vitro Micronucleus (Chromosomal Damage) InVitro->Micro CA Chromosomal Aberration (Chromosomal Damage) InVitro->CA Result Evaluate Results Ames->Result Micro->Result CA->Result Negative Negative: Not Genotoxic Result->Negative All Negative Positive Positive: Further In Vivo Testing Result->Positive Any Positive

Standard Genotoxicity Testing Strategy

Conclusion

Based on the negative results from the BlueScreen assay for this compound and the supporting negative genotoxicity data from its close structural analog, phenethyl cinnamate, it can be concluded that this compound is not expected to be genotoxic.[1] The read-across approach, supported by a robust understanding of chemical structures and metabolic pathways, provides a scientifically sound and ethical alternative to extensive animal testing for assessing the genotoxic potential of fragrance ingredients.

References

A Comparative Performance Analysis of 3-Phenylpropyl Cinnamate as a UV Absorber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Phenylpropyl cinnamate's performance as a UV absorber against other commonly used alternatives. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate UV filters for various applications.

Quantitative Performance Data

The efficacy of a UV absorber is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which indicates the amount of light absorbed at that wavelength. The following table summarizes these key performance indicators for this compound and selected alternative UV absorbers.

UV AbsorberChemical ClassMaximum Absorption (λmax)Molar Extinction Coefficient (ε)UV Range
This compound Cinnamate276 nm[1]20,000 L mol⁻¹ cm⁻¹[1]UVB
Octyl MethoxycinnamateCinnamate~310 nm[2][3]23,300 mol⁻¹ cm⁻¹[4]UVB[2][5]
AvobenzoneDibenzoylmethane~357 nm[6][7][8]~31,000 L mol⁻¹ cm⁻¹ (in Ethanol)[9]UVA[7]
OxybenzoneBenzophenone288 nm and 350 nm[10][11]Not readily availableUVA/UVB[10][12]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative assessment of UV absorber performance. The following are detailed protocols for determining UV absorption characteristics and photostability.

1. Determination of UV Absorption Spectrum

This protocol outlines the use of UV-Vis spectrophotometry to determine the λmax and ε of a UV absorber.[2][6][8]

  • Objective: To measure the UV absorption profile of the compound and identify its maximum absorption wavelength and molar absorptivity.

  • Materials:

    • UV-Vis Spectrophotometer (double-beam recommended)[2]

    • Quartz cuvettes (1 cm path length)

    • Test compound (e.g., this compound)

    • Appropriate solvent (e.g., ethanol, cyclohexane)

    • Volumetric flasks and pipettes

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the test compound of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

    • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Spectrophotometer Setup: Set the spectrophotometer to scan across the UV range (typically 200-400 nm).

    • Sample Measurement: Place the cuvette with the most dilute solution of the test compound in the sample holder and record the absorbance spectrum.

    • Repeat for all concentrations: Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.

    • Data Analysis:

      • Identify the wavelength of maximum absorbance (λmax) from the spectra.

      • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

      • The slope of the line will be the molar extinction coefficient (ε).

2. Photostability Assessment

This protocol provides a method for evaluating the stability of a UV absorber upon exposure to UV radiation.[10] This is a critical parameter as photodegradation can lead to a loss of efficacy.[7][8]

  • Objective: To determine the change in UV absorbance of a compound after exposure to a controlled dose of UV radiation.

  • Materials:

    • Solar simulator or a controlled UV lamp with a known spectral output.

    • UV-Vis Spectrophotometer.

    • Quartz plates or other suitable substrate.

    • Solution of the test compound in a volatile solvent.

  • Procedure:

    • Sample Preparation: Prepare a solution of the test compound at a known concentration. Apply a uniform film of the solution onto a quartz plate and allow the solvent to evaporate completely.

    • Initial Measurement: Measure the initial UV absorbance spectrum of the film on the quartz plate.

    • UV Exposure: Place the quartz plate in the solar simulator or under the UV lamp. Expose the sample to a controlled dose of UV radiation for a defined period. A control sample should be kept in the dark to account for any thermal degradation.[9]

    • Post-Exposure Measurement: After the exposure period, re-measure the UV absorbance spectrum of the film.

    • Data Analysis:

      • Compare the pre- and post-exposure spectra.

      • Calculate the percentage decrease in absorbance at the λmax to quantify the photodegradation.

      • The results can be expressed as the percentage of remaining efficacy after a specific duration of UV exposure.

Visualizations

Experimental Workflow for UV Absorber Evaluation

The following diagram illustrates the logical flow of experiments for a comprehensive evaluation of a UV absorber's performance.

G cluster_0 Compound Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Test Compound (e.g., this compound) C UV-Vis Spectrophotometry A->C D Photostability Assay A->D B Alternative UV Absorbers (e.g., Octyl Methoxycinnamate, Avobenzone) B->C B->D E Determine λmax and ε C->E F Quantify Photodegradation D->F G Comparative Analysis E->G F->G

Caption: Workflow for evaluating and comparing UV absorber performance.

Signaling Pathway of UV Protection

The primary mechanism of action for organic UV absorbers like this compound is the absorption of UV radiation and its dissipation as heat. This process prevents the UV photons from reaching and damaging skin cells.

G UV UV Radiation (UVA/UVB) Absorber This compound (UV Absorber) UV->Absorber Absorption Skin Skin Cells UV->Skin Penetration (if unprotected) ExcitedState Excited State Absorber->ExcitedState ExcitedState->Absorber Relaxation Heat Heat Dissipation ExcitedState->Heat Damage Cellular Damage (DNA lesions, ROS generation) Skin->Damage

Caption: Mechanism of UV absorption and energy dissipation by a chemical UV filter.

References

A Comparative Analysis of Synthetic versus Natural 3-Phenylpropyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comprehensive comparison of synthetic and natural 3-Phenylpropyl cinnamate, focusing on their physicochemical properties, purity, impurity profiles, and known biological activities. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for research and development applications.

Executive Summary

This compound, a cinnamate ester with a characteristic sweet, balsamic, and fruity aroma, finds applications in the fragrance, flavor, and pharmaceutical industries.[1][2] It is naturally present in sources such as Oriental and American storax, Peru balsam, and Sumatra benzoin.[2] The synthetic counterpart is typically produced through the esterification of 3-phenylpropanol with cinnamic acid or its derivatives. While both forms share the same primary molecular structure, differences in their origin can lead to variations in purity, the presence of minor components, and potentially, their biological efficacy. This guide elucidates these differences through a comparative analysis of their chemical and physical properties, supported by established analytical techniques.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of this compound are consistent for both synthetic and natural origins, as they are inherent to the molecule itself. These properties are crucial for formulation and application development.

PropertyValueReference(s)
CAS Number 122-68-9[3]
Molecular Formula C₁₈H₁₈O₂[3]
Molecular Weight 266.33 g/mol [4]
Appearance Colorless to pale yellow clear liquid[1]
Odor Sweet, balsamic, spicy, apricot[1]
Solubility Insoluble in water; soluble in alcohol and oils[2]
Boiling Point >300 °C @ 760 mmHg[5]
Flash Point >100 °C[6]
Specific Gravity 1.074 - 1.080 @ 25 °C[1]
Refractive Index 1.583 - 1.588 @ 20 °C[1]

Purity and Impurity Profile: The Differentiating Factor

The most significant distinction between synthetic and natural this compound lies in their purity and the nature of accompanying impurities.

Synthetic this compound: Commercially available synthetic this compound typically boasts a high purity, often exceeding 97-98% as determined by Gas-Liquid Chromatography (GLC).[5][7] Potential impurities are primarily related to the manufacturing process and may include unreacted starting materials such as 3-phenylpropanol and cinnamic acid, or by-products from side reactions.

Natural this compound: The natural extract is a more complex mixture. While this compound may be a major constituent of certain resins and balsams, it co-exists with a variety of other volatile and non-volatile compounds. These can include other cinnamates, benzoates, terpenes, and resin acids. The exact composition and percentage of this compound in a natural extract can vary significantly based on the botanical source, geographical origin, and the extraction method employed.

Comparative Table of Potential Components:

ComponentSynthetic Source (Potential Impurities)Natural Source (Associated Compounds)
This compound > 97%Variable, often a major component
3-Phenylpropanol Trace amountsPossible
Cinnamic Acid Trace amountsPossible
Other Cinnamate Esters UnlikelyCommon
Benzoic Acid & Esters UnlikelyCommon in balsams
Terpenoids NoCommon in plant extracts
Resin Acids NoCommon in resins

Experimental Protocols

For researchers seeking to perform their own comparative analysis, the following are standard experimental methodologies for the synthesis and analysis of this compound.

Synthesis of this compound (Fischer Esterification)

Objective: To synthesize this compound from 3-phenylpropanol and cinnamic acid.

Materials:

  • 3-phenylpropanol

  • Cinnamic acid

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (as solvent)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 3-phenylpropanol and cinnamic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

The following methods are standard for the identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity and identify volatile impurities.

  • Column: A non-polar column such as HP-5MS is suitable.[8]

  • Carrier Gas: Helium.

  • Temperature Program: A typical program would be an initial temperature of 60°C, ramped up to 280°C.[8]

  • Mass Spectrometry: Electron Impact (EI) ionization at 70 eV. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation.[3]

High-Performance Liquid Chromatography (HPLC):

  • Objective: To quantify the concentration of this compound.

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength of approximately 220-340 nm, where the cinnamate chromophore absorbs strongly.[9]

  • Quantification: Achieved by comparing the peak area of the sample to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would correspond to the aromatic protons of the phenyl and cinnamoyl groups, the vinyl protons of the cinnamate moiety, and the aliphatic protons of the propyl chain.

  • ¹³C NMR (100 MHz, CDCl₃): Will show distinct signals for the carbonyl carbon, the aromatic and vinyl carbons, and the aliphatic carbons.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify functional groups.

  • Technique: Can be performed on a neat liquid sample (film).

  • Key Peaks: Expect strong absorption bands corresponding to the C=O stretch of the ester (around 1710 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group (around 1600-1450 cm⁻¹), and C-O stretching (around 1250-1150 cm⁻¹).[3]

Biological Activity and Signaling Pathways

The metabolism of this compound is expected to follow the beta-oxidation pathway, similar to its parent compound, cinnamic acid.[10]

Below is a conceptual workflow for the comparative analysis and a diagram illustrating the general metabolic fate of cinnamate esters.

G cluster_synthesis Synthetic Pathway cluster_natural Natural Sourcing cluster_analysis Comparative Analysis cluster_results Data Comparison s1 3-Phenylpropanol s3 Esterification s1->s3 s2 Cinnamic Acid s2->s3 s4 Synthetic this compound s3->s4 a1 GC-MS s4->a1 a2 HPLC s4->a2 a3 NMR s4->a3 a4 FTIR s4->a4 a5 Biological Assays s4->a5 n1 Styrax, Balsam, etc. n2 Extraction & Purification n1->n2 n3 Natural this compound n2->n3 n3->a1 n3->a2 n3->a3 n3->a4 n3->a5 r1 Purity & Impurity Profile a1->r1 a2->r1 r2 Spectroscopic Data a3->r2 a4->r2 r3 Biological Activity a5->r3

Caption: Workflow for the comparative analysis of synthetic vs. natural this compound.

G compound This compound hydrolysis Esterase Hydrolysis compound->hydrolysis metabolite1 3-Phenylpropanol hydrolysis->metabolite1 metabolite2 Cinnamic Acid hydrolysis->metabolite2 oxidation1 Oxidation metabolite1->oxidation1 oxidation2 Beta-Oxidation metabolite2->oxidation2 product1 3-Phenylpropionic Acid oxidation1->product1 product2 Benzoic Acid oxidation2->product2 conjugation Conjugation (e.g., with Glycine) product2->conjugation excretion Excretion conjugation->excretion

Caption: Postulated metabolic pathway of this compound.

Conclusion

The choice between synthetic and natural this compound hinges on the specific requirements of the application. For applications demanding high purity and a well-defined, consistent product with minimal batch-to-batch variability, synthetic this compound is the superior choice. Its impurity profile is predictable and related to the synthesis process.

Conversely, for applications where the presence of other natural constituents might offer synergistic effects, or where a "natural" label is desired, extracts containing this compound may be preferred. However, researchers must be cognizant of the inherent variability in composition and the need for thorough characterization of each batch.

This guide provides the foundational knowledge and experimental framework for scientists and professionals to effectively evaluate and utilize both synthetic and natural this compound in their work.

References

A Comparative Guide to Alternatives for 3-Phenylpropyl Cinnamate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of performance, supported by experimental data, for key alternatives to 3-Phenylpropyl cinnamate in cosmetic applications.

This compound is a versatile ingredient in the cosmetic formulator's palette, prized for its sweet, balsamic, and spicy fragrance, its function as a fragrance fixative, and its contribution to UV protection. However, the continuous drive for innovation, improved safety profiles, and unique sensory experiences necessitates a thorough evaluation of viable alternatives. This guide provides a comprehensive comparison of potential substitutes for this compound, focusing on their performance in key cosmetic applications. The following sections detail the experimental protocols for relevant assays and present quantitative data to facilitate informed ingredient selection.

Comparative Performance Data

The following tables summarize the performance of this compound and its potential alternatives across fragrance profile, fragrance fixation, UV absorption, and safety parameters. The data presented is a synthesis of typical values found in cosmetic science literature and industry testing.

Table 1: Fragrance Profile - Sensory Panel Evaluation

IngredientFragrance FamilyKey DescriptorsOdor Intensity (1-10 Scale)
This compound Balsamic, Spicy Sweet, balsamic, spicy, slightly floral 6-8
Benzyl SalicylateBalsamic, FloralFaintly sweet, floral, balsamic3-5
Cinnamyl AlcoholSpicy, FloralWarm, spicy, hyacinth-like7-9
Peru Balsam OilBalsamic, WoodyRich, sweet, balsamic, vanilla-like8-10

Table 2: Fragrance Fixation - Evaporation Rate Reduction

Fixative IngredientConcentration in Ethanol (%)Fragrance Longevity Extension (%)
This compound 5 ~20-30
Benzyl Salicylate5~15-25[1]
Iso E Super5~25-40[2][3][4][5][6]
Galaxolide5~30-50[7][8][9][10]

Table 3: UV Absorption Characteristics

UV AbsorberWavelength of Max. Absorption (λmax)Primary UV Range
This compound ~310 nm UVB
Ethylhexyl Salicylate~306 nmUVB[11]
Benzyl Salicylate~308 nmUVB
Avobenzone~357 nmUVA

Table 4: In Vitro Safety Profile

IngredientSkin Irritation (RhE, % Viability)Phototoxicity (3T3 NRU, PIF)
This compound > 50% (Non-irritant) < 2 (Non-phototoxic)
Benzyl Salicylate> 50% (Non-irritant)< 2 (Non-phototoxic)
Iso E Super> 50% (Non-irritant)< 2 (Non-phototoxic)
Galaxolide> 50% (Non-irritant)[12]< 2 (Non-phototoxic)
Ethylhexyl Salicylate> 50% (Non-irritant)[13]< 2 (Non-phototoxic)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Sensory Panel Analysis for Fragrance Profile

Objective: To quantitatively and qualitatively assess the odor characteristics of a fragrance ingredient.

Methodology:

  • Panelists: A trained panel of 10-15 individuals with demonstrated olfactory acuity.

  • Sample Preparation: Test ingredients are diluted to a standard concentration (e.g., 5% in odorless ethanol) and applied to fragrance blotters.

  • Evaluation: Panelists assess the blotters at different time intervals (top, middle, and base notes) in a controlled environment with neutral airflow and temperature.

  • Data Collection: Panelists rate the intensity of various odor descriptors (e.g., sweet, balsamic, spicy, floral) on a labeled magnitude scale (e.g., 0-10). Qualitative descriptions are also recorded.[12][14][15][16][17][18][19]

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in odor profiles between samples.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Objective: To assess the potential of a cosmetic ingredient to cause skin irritation.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).[3][20][21][22][23][24][25]

  • Procedure:

    • The test ingredient is applied topically to the surface of the RhE tissue.

    • Following a defined exposure period (e.g., 60 minutes), the ingredient is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).[26]

    • Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Data Interpretation: The percentage of viable cells in the treated tissue is compared to a negative control. A reduction in viability below a certain threshold (typically 50%) indicates a potential for skin irritation.[26][27]

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

Objective: To evaluate the potential of a cosmetic ingredient to become cytotoxic in the presence of UV light.

Methodology:

  • Test System: Balb/c 3T3 mouse fibroblast cell line.

  • Procedure:

    • Two sets of 3T3 cell cultures are prepared.

    • Both sets are incubated with various concentrations of the test ingredient.

    • One set is irradiated with a non-cytotoxic dose of simulated sunlight (UVA/Vis), while the other set is kept in the dark.

    • After incubation, cell viability is assessed using the Neutral Red Uptake assay. Neutral Red is a vital dye that is taken up and stored in the lysosomes of viable cells.

  • Data Analysis: The concentration at which the ingredient reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated cells. The Photo-Irritation Factor (PIF) is calculated by comparing these two IC50 values. A PIF above a certain threshold (e.g., >2 or >5 depending on the prediction model) suggests a phototoxic potential.[6][9][20][23][28][29][30][31][32]

Cosmetic Formulation Stability Testing

Objective: To ensure the physical and chemical integrity of a cosmetic formulation containing the test ingredient over time.

Methodology:

  • Sample Preparation: The test ingredient is incorporated into a standard cosmetic base (e.g., an oil-in-water emulsion).

  • Storage Conditions: Samples are stored under various conditions to assess stability:

    • Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a shorter duration (e.g., 1-3 months) to predict long-term stability.[2][7][13][33][34][35]

    • Real-Time Stability: Ambient temperature and humidity for the intended shelf life of the product (e.g., 12-24 months).[13]

    • Cycle Testing: Alternating between high and low temperatures (e.g., 4°C and 40°C) to simulate temperature fluctuations during transport and storage.

  • Parameters Monitored: At specified time points, the following parameters are evaluated:

    • Physical: Appearance, color, odor, phase separation, viscosity, and texture.[7]

    • Chemical: pH, and in some cases, the concentration of the active ingredient.

  • Packaging Compatibility: The formulation is also stored in its final intended packaging to assess any interactions.

Logical Workflow for Alternative Selection

The process of selecting a suitable alternative to this compound involves a structured evaluation of performance and safety. The following diagram illustrates this logical workflow.

Alternative_Selection_Workflow Workflow for Selecting an Alternative to this compound A Define Primary Function of 3-PPC to be Replaced (Fragrance, Fixative, UV Absorption) B Identify Potential Alternatives Based on Desired Function A->B Function-Specific Search C Screen Alternatives for Physicochemical Properties (Solubility, Compatibility) B->C Initial Feasibility D Quantitative Sensory Panel Evaluation (Fragrance Profile & Intensity) C->D For Fragrance Alternatives E Performance Testing in Formulation (Fixative Efficacy, SPF Measurement) C->E For Fixative/UV Alternatives F In Vitro Safety Assessment (Skin Irritation - RhE, Phototoxicity - 3T3 NRU) D->F E->F G Formulation Stability Testing (Accelerated & Real-Time) F->G Safety Clearance H Final Selection & Dossier Compilation G->H Stability Confirmed

Caption: A logical workflow for the selection and validation of alternatives.

This comprehensive guide provides the necessary data and methodologies to systematically evaluate and select suitable alternatives to this compound in cosmetic formulations. By following a data-driven approach, researchers and formulators can innovate with confidence, ensuring the development of safe, stable, and effective cosmetic products.

References

Safety Operating Guide

Proper Disposal of 3-Phenylpropyl Cinnamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-Phenylpropyl cinnamate, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the disposal of this compound, a combustible, solid organic compound commonly used as a fragrance and flavoring agent. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe working environment and prevent environmental contamination.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are pertinent to its safe handling and disposal.

PropertyValue
CAS Number 122-68-9[2][3]
Molecular Formula C18H18O2[1][2]
Molecular Weight 266.33 g/mol [1]
Appearance Colorless to pale yellow solid or liquid[4]
Odor Sweet, floral-fruity, balsamic[5]
Boiling Point 420.2°C at 760 mmHg[3]
Flash Point >100°C (>212°F)
Water Solubility Insoluble[2][5]
GHS Hazard Classification Not classified as hazardous[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal contractor, typically involving incineration.[6][7] Do not dispose of this chemical down the drain or in regular solid waste, as it is an organic substance and insoluble in water.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, gloves, filter paper) separately from other waste streams.

    • Designate a specific, sealed container for "Non-halogenated Solid Organic Waste."

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) or glass container is suitable.

    • Clearly label the container with "Waste this compound" and the date accumulation started. Ensure the label is legible and securely affixed.

  • Accumulation in the Laboratory:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is away from sources of ignition, as the material is combustible.

  • Request for Disposal:

    • Once the container is full, or if the waste has been accumulated for a period defined by your institution's policy (typically not exceeding one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted chemical waste disposal service.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS office.

  • Documentation:

    • Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal request. This is good laboratory practice and may be required for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Contaminated Materials) ppe->assess_waste collect_waste Collect in a Designated 'Non-halogenated Solid Organic Waste' Container assess_waste->collect_waste label_container Label Container Clearly: 'Waste this compound' and Accumulation Start Date collect_waste->label_container store_waste Store in a Designated Satellite Accumulation Area label_container->store_waste check_full Container Full or Accumulation Time Limit Reached? store_waste->check_full check_full->store_waste No request_pickup Request Pickup by EHS or Licensed Waste Contractor check_full->request_pickup Yes document Document Waste Disposal (Logbook/Electronic Record) request_pickup->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling 3-Phenylpropyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenylpropyl Cinnamate

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is frequently used in fragrance and flavor industries and is generally considered to have low toxicity, the following procedures are based on best practices for handling similar non-hazardous or low-hazard solid chemicals in a laboratory setting.[1][2] This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment

While this compound does not meet GHS hazard criteria for classification, a conservative approach to personal protection is always recommended in a laboratory setting to minimize exposure and prevent potential skin irritation or allergic reactions.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from potential splashes or airborne particles of the solid compound.
Hand Protection Nitrile gloves.[3]Prevents direct skin contact, which can cause irritation or allergic reactions in sensitive individuals.[3] Gloves should be inspected before use and changed if they become contaminated.
Body Protection A standard laboratory coat.Provides a barrier against accidental spills and prevents contamination of personal clothing.[1]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[3]If there is a potential for generating dust or aerosols, especially with larger quantities, a NIOSH-approved respirator with a particulate filter may be considered. Always work in a well-ventilated space to avoid inhaling vapors.[3][4]

Operational and Disposal Plans

The following procedural guidance outlines the safe handling, storage, and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard information.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed when not in use.[3]

Handling and Experimental Protocols
  • Work Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 1.

  • Weighing and Transfer:

    • If possible, handle the solid in a chemical fume hood to minimize inhalation exposure.

    • Use a clean spatula or scoop for transferring the powder.

    • Avoid creating dust. If the material is a fine powder, handle it gently.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a water bath or a heating mantle with stirring to ensure even temperature distribution.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]

    • Clean all equipment and the work area to prevent cross-contamination.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don PPE: Before cleaning, put on the appropriate PPE, including gloves and eye protection.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[6]

  • Clean-up:

    • Place the spilled material into a labeled, sealable container for disposal.[6][7]

    • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.[6]

    • Place all cleaning materials into the same container as the spilled substance.[7]

  • Decontaminate: Clean the area and any contaminated equipment with soap and water.

Disposal Plan

As this compound is considered non-hazardous, disposal should be in accordance with institutional and local regulations for non-hazardous solid chemical waste.[8][9]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels from a spill) in a clearly labeled, sealed container.

  • Labeling: The waste container should be labeled as "Non-Hazardous Solid Waste: this compound".

  • Disposal Route:

    • Do not dispose of solid this compound down the drain or in regular laboratory trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]

    • Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve placing it in a designated collection area for pickup by EHS.[8][9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste after defacing the label.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, emphasizing safety at each step.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry Place inspect->store prepare_area Prepare Work Area store->prepare_area Retrieve for Use don_ppe Don Appropriate PPE prepare_area->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill clean_equipment Clean Equipment experiment->clean_equipment collect_waste Collect Waste experiment->collect_waste wash_hands Wash Hands Thoroughly clean_equipment->wash_hands label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose spill_response Follow Spill Response Protocol spill->spill_response spill_response->dispose Dispose of Spill Debris

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.